FSI-TN42 works by specifically and irreversibly inhibiting the ALDH1A1 enzyme, a key player in the biosynthesis of retinoic acid (RA) from vitamin A [1]. The diagram below illustrates the pathway and where this compound acts.
The rationale for targeting ALDH1A1 stems from genetic evidence showing that Aldh1a1-/- mice are healthy but resistant to diet-induced obesity [1]. Earlier pan-ALDH inhibitors like WIN18446 also suppressed weight gain but caused adverse effects including hepatic lipidosis (fatty liver) and reversible male infertility due to their additional inhibition of the ALDH1A2 enzyme, which is critical for spermatogenesis [1] [2]. This compound's high selectivity for ALDH1A1 over ALDH1A2 is designed to provide the anti-obesity benefits while avoiding these significant side effects [1].
The following tables summarize the main findings from key animal studies investigating this compound for weight management.
Table 2: Efficacy of this compound in Preclinical Obesity Models
| Study Model | Treatment Protocol | Key Findings | Source |
|---|
| Prevention Model (C57BL/6 male mice on HFD) | Daily oral N42 (200 mg/kg); 5 weeks | Significantly suppressed weight gain; reduced visceral adiposity; no hepatic lipidosis. | [1] | | Treatment Model (C57BL/6J male mice with established obesity) | MFD + N42 (1 g/kg diet); 8 weeks | Accelerated weight loss; reduced fat mass without loss of lean mass; no change in food intake or activity; no male infertility. | [2] [3] |
Table 3: Comparison of this compound with Pan-Inhibitor WIN18446
| Aspect | This compound (N42) | WIN18446 |
|---|---|---|
| Target Specificity | High (ALDH1A1-specific) | Low (pan-ALDH1A inhibitor) |
| Effect on Weight | Suppresses gain & promotes loss | Suppresses gain |
| Hepatic Lipidosis | Reduces / No effect | Increases |
| Male Fertility | No adverse effect | Causes reversible infertility |
For research replication and application, here are detailed methodologies from the foundational studies.
In Vitro Enzyme Assay (ALDH1A1 Inhibition) [1]
In Vivo Efficacy Study (Weight Gain Suppression) [1]
In Vivo Efficacy Study (Weight Loss Promotion) [2]
FSI-TN42 is a small molecule with the CAS number 2445840-25-3 and a molecular weight of 492.44 [1]. Its primary mechanism of action is the specific inhibition of aldehyde dehydrogenase 1 family member A1 (ALDH1A1) [2] [3] [1].
ALDH1A1 is a crucial cytosolic enzyme that catalyzes the synthesis of all-trans-retinoic acid (RA) from vitamin A (retinaldehyde) [2] [3]. Retinoic acid is a potent signaling molecule that participates in the regulation of body weight and energy metabolism [2] [4]. The diagram below illustrates the metabolic pathway and the point of inhibition by this compound.
This compound inhibits ALDH1A1, blocking retinoic acid production.
This compound is highly selective for ALDH1A1. It demonstrates an IC50 of 23 nM against ALDH1A1, showing 800-fold greater potency for ALDH1A1 than for the closely related enzyme ALDH1A2 (IC50 >20,000 nM), and also exhibits high selectivity over ALDH1A3 and ALDH2 [1]. This specificity is crucial as it helps avoid side effects like impaired spermatogenesis or alcohol aversion associated with inhibiting other ALDH enzymes [2].
The table below summarizes key quantitative data for this compound.
| Property | Value / Result | Experimental Context |
|---|---|---|
| ALDH1A1 IC50 | 23 nM | In vitro enzymatic assay [1] |
| Selectivity (vs. ALDH1A2) | >800-fold | IC50 >20,000 nM for ALDH1A2 [1] |
| Weight Loss | Significant acceleration vs. control | Diet-induced obese mice on Moderate Fat Diet (MFD) + N42 (1 g/kg diet) for 8 weeks [2] |
| Fat Mass | Reduced | In obese mice, without decrease in lean mass [2] [4] |
| Food Intake & Activity | No alteration | In obese mice treated with MFD + N42 [2] [4] |
| Male Fertility | Not affected | Mouse mating study [2] [4] |
The efficacy and safety of this compound were evaluated in a diet-induced obesity mouse model [2] [4]. The following diagram outlines the key in vivo study design.
In vivo study design to evaluate this compound efficacy in obese mice.
Key findings from this and related studies include:
For researchers aiming to work with this compound or study ALDH1A1 biology, here are key methodological details.
In Vitro Reconstitution [1]:
In Vivo Dosing in Preclinical Models [2] [1]:
Detecting ALDH1A1 in Tissues (Immunohistochemistry) [5]:
This compound represents a mechanistically distinct approach to weight management, acting through metabolic regulation rather than appetite suppression [2]. Future research will likely focus on:
Retinoic Acid (RA) is a crucial signaling molecule derived from vitamin A. This compound acts by specifically inhibiting the ALDH1A1 enzyme, a key catalyst in the final step of RA production. This targeted approach aims to mimic the beneficial metabolic phenotypes observed in Aldh1a1-deficient mice, while avoiding the toxicity of pan-inhibitors.
The diagram below illustrates the biosynthesis pathway of retinoic acid and the specific point of inhibition by this compound.
Research in mouse models of diet-induced obesity has shown that this compound offers significant metabolic benefits with an improved safety profile over older, less specific inhibitors.
| Aspect | Effects of this compound |
|---|---|
| Body Weight & Fat Mass | Accelerated weight loss; significant reduction in fat mass without loss of lean mass [1]. |
| Energy Balance | No change in food intake or activity levels; weight loss attributed to increased energy expenditure [1]. |
| Metabolic Fuel Usage | Promoted preferential use of fat for energy, especially under thermoneutral or mild cold conditions [1]. |
| Key Safety Advantages | Did not cause male infertility (a major issue with WIN 18,446); no significant organ toxicity observed [1] [2]. |
| Liver Effects | Avoided the hepatic lipidosis (fatty liver) associated with the pan-inhibitor WIN 18,446 [2]. |
For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in the pivotal studies.
1. In Vitro Enzyme Inhibition Assay This protocol is used to determine the inhibitory potency (IC₅₀) and specificity of compounds like this compound.
2. In Vivo Efficacy Study in Diet-Induced Obese Mice This protocol evaluates the weight loss and metabolic effects of this compound in a live animal model.
3. Metabolic Phenotyping (Energy Expenditure) This protocol investigates the mechanism behind weight loss.
The current preclinical data positions this compound as a promising candidate for obesity treatment. Future research will likely focus on:
Obesity represents a critical global health challenge with serious associated comorbidities including diabetes, cardiovascular disease, and certain cancers. While lifestyle modification forms the foundation of weight management, long-term efficacy remains limited for many individuals, creating an urgent need for novel therapeutic approaches that target distinct biological pathways. Most currently available weight loss medications primarily function through appetite suppression, with the notable exception of Orlistat, highlighting a significant gap in treatment mechanisms that could expand options for patients and clinicians. The aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme, one of three major enzymes responsible for retinoic acid biosynthesis from vitamin A, has emerged as a promising therapeutic target based on compelling genetic evidence. Mice lacking the ALDH1A1 gene demonstrate natural resistance to diet-induced obesity while maintaining normal fertility, distinguishing this enzyme from its counterparts ALDH1A2 and ALDH1A3, which play critical roles in development and cannot be inhibited without serious adverse effects [1] [2].
FSI-TN42 (referred to as N42) represents a novel therapeutic compound specifically engineered to selectively inhibit ALDH1A1 while minimizing off-target effects. This small molecule functions as an orally active, irreversible inhibitor with remarkable specificity, demonstrating an IC50 of 23 nM against ALDH1A1 while showing 800-fold less potency against ALDH1A2 (IC50 = 19,000 nM) and minimal activity against ALDH1A3 (IC50 > 30,000 nM) [3]. This selectivity profile represents a significant advancement over previous pan-ALDH1A inhibitors like WIN 18,446, which caused reversible spermatogenesis disruption through simultaneous inhibition of both ALDH1A1 and ALDH1A2, as well as alcohol aversion due to ALDH2 inhibition. The mechanistic foundation for targeting ALDH1A1 stems from its role in retinoic acid synthesis, with retinoic acid participating in weight regulation and energy metabolism through pathways that remain partially characterized but evidently influence fat storage, utilization, and metabolic efficiency [1] [2].
The therapeutic efficacy of this compound has been rigorously evaluated in diet-induced obese mouse models, with studies demonstrating consistent and significant weight reduction without the need for calorie restriction. In one representative study, C57BL/6J male mice were first rendered obese through an 8-week high-fat diet regimen, then transitioned to a moderate-fat diet containing this compound at a concentration of 1 g/kg diet for an additional 8-week experimental period. The results demonstrated that N42 significantly accelerated weight loss compared to mice receiving the moderate fat diet alone, with the compound specifically reducing fat mass accumulation while preserving lean mass, an important consideration for metabolic health and physical function. Notably, this weight loss occurred without alterations in food intake or physical activity levels, suggesting a fundamental metabolic mechanism rather than appetite suppression or behavioral modification [1] [2].
Further investigation into the metabolic effects revealed that N42-treated mice exhibited preferential utilization of fat as an energy source, particularly during postprandial periods and under thermoneutral or mild cold challenge conditions. This shift in fuel partitioning represents a potential mechanism for the observed fat mass reduction. Importantly, while N42-treated mice lost significantly more weight, they maintained comparable energy expenditure to control mice fed only the moderate fat diet, indicating that the compound does not induce a compensatory metabolic slowdown that often undermines weight loss interventions. The preservation of energy expenditure during weight reduction is a particularly promising aspect of N42's profile, as this addresses a key limitation of many weight loss approaches [1] [2].
Table 1: Key Efficacy Findings of this compound in Diet-Induced Obese Mice
| Parameter | Effect of this compound | Significance | Research Context |
|---|---|---|---|
| Body Weight | Significant acceleration of weight loss | p < 0.05 | DIO mice on MFD + N42 vs. MFD alone |
| Body Composition | Reduced fat mass without decreasing lean mass | p < 0.05 | Confirmed via body composition analysis |
| Food Intake | No significant change | Not significant | Measured throughout study period |
| Physical Activity | No significant change | Not significant | Measured throughout study period |
| Energy Expenditure | Maintained at level of MFD-only controls | Not significant | Despite greater weight loss |
| Fuel Utilization | Preferential use of fat postprandially | p < 0.05 | Enhanced under thermoneutral/cold challenge |
| Metabolic Parameters | Improved fasting glucose trends | Not all results significant | Oral glucose tolerance tests |
The metabolic improvements observed with this compound treatment extend beyond simple weight reduction to encompass meaningful alterations in substrate utilization and energy metabolism. In energy balance studies, mice treated with N42 demonstrated a marked shift toward fat oxidation, particularly during the postprandial period and when exposed to thermal challenges. This metabolic flexibility represents a potentially important mechanism through which N42 promotes fat mass reduction without compromising lean tissue. Additionally, assessments of glucose homeostasis through fasting glucose measurements and oral glucose tolerance tests suggested trends toward improvement, though not all results reached statistical significance in the reported studies. The compound's ability to modulate retinoic acid signaling may influence multiple metabolic pathways simultaneously, offering potential advantages over more narrowly targeted approaches [1] [2].
The body composition changes observed with N42 treatment are particularly noteworthy from a clinical perspective. The preservation of lean mass during weight loss is a critical determinant of long-term metabolic rate maintenance and physical function, distinguishing beneficial weight loss from simple mass reduction. Histological examinations of adipose tissue depots, including epididymal, retroperitoneal, mesenteric, and inguinal fat, revealed alterations in fat storage patterns consistent with enhanced lipid mobilization. Furthermore, investigations into potential browning of white adipose tissue, as assessed through uncoupling protein 1 (UCP1) immunohistochemical analysis, provided insights into possible mechanisms underlying the increased energy expenditure maintenance despite reduced body weight [2].
The experimental framework for evaluating this compound followed a comprehensive approach designed to assess efficacy, safety, and mechanism of action in a diet-induced obesity model. The study utilized C57BL/6J male mice obtained from Jackson Laboratory, which were acclimated in a specific pathogen-free facility for approximately one week while consuming standard chow diet. Following acclimation, mice received a purified AIN93M diet for one week of dietary standardization before initiation of obesity induction. For the obesity induction phase, mice were fed a high-fat diet (TD.220515) for 8 weeks to establish diet-induced obesity. The subsequent experimental phase involved switching the mice to a moderate-fat diet (MFD, TD.220516) for 8 weeks, with experimental groups receiving either MFD alone, MFD supplemented with WIN 18,446 (1 g/kg diet) as a comparator, or MFD supplemented with this compound (1 g/kg diet) [2].
The energy balance study employed indirect calorimetry to precisely quantify energy expenditure, substrate utilization, and physical activity in N42-treated mice. For this investigation, C57BL/6J male mice were initially induced to develop obesity through 8 weeks of high-fat diet feeding, then transitioned to MFD with or without N42 supplementation (n=10 per treatment group). Mice were housed individually following the diet switch and acclimated in metabolic chambers for 2 weeks prior to data collection. During this period, body composition was assessed twice using appropriate methodology. Due to equipment capacity limitations, 16 mice were included in the indirect calorimetry measurements. The study design allowed for detailed analysis of how N42 influences energy expenditure independent of its effects on body weight, providing insights into the metabolic adaptations accompanying treatment [2].
The fertility assessment constituted a critical component of the safety evaluation, particularly given the known reproductive effects of earlier-generation ALDH1A inhibitors. The mating study design followed established protocols for reproductive toxicology, evaluating both mating behavior and successful production of offspring. This investigation addressed specific concerns regarding potential impacts on male fertility, which had been observed with the non-selective inhibitor WIN 18,446 due to its simultaneous inhibition of ALDH1A1 and ALDH1A2. The selective inhibition profile of N42 suggested that fertility would be preserved, but formal confirmation through controlled mating studies was essential to establish a comprehensive safety profile. Additionally, potential mechanisms underlying the fertility-sparing properties of N42 were explored through histological examination of testicular tissue and assessment of spermatogenesis [1] [2].
Table 2: Detailed Experimental Protocols for this compound Evaluation
| Study Component | Experimental Design | Measurements & Endpoints | Analytical Methods |
|---|---|---|---|
| Efficacy & Safety | 8 wk HFD → 8 wk MFD ± compounds (n=37) | Body weight, fasting glucose, OGTT | Histopathology, liver lipidomics, RNA analysis |
| Energy Balance | 8 wk HFD → MFD ± N42 (n=16) | Energy expenditure, activity, RER | Indirect calorimetry, body composition |
| Fertility Assessment | Controlled mating study | Mating success, offspring production | Tissue histology, spermatogenesis |
| Histopathology | Comprehensive tissue collection | Tissue integrity, toxicity signs | H&E staining, blinded scoring |
| Molecular Analyses | Liver and adipose tissue | Gene expression, lipid profiles | Nanostring, targeted lipidomics |
The safety profile of this compound has been evaluated through comprehensive histopathological examination and complete blood count analysis, with no significant organ toxicity detected at therapeutic doses. Systematic assessment of tissues, including liver, kidney, heart, lungs, and reproductive organs, revealed no remarkable abnormalities attributable to N42 treatment. Specifically, histological evaluation of liver tissue showed no evidence of drug-induced injury, with only minor cytoplasmic vacuolation of hepatocytes interpreted as liver lipidosis that was comparable between treatment groups. Complete blood counts with differential analysis demonstrated no hematological alterations in N42-treated mice compared to control groups, suggesting absence of effects on bone marrow or peripheral blood components. This promising safety profile distinguishes N42 from earlier generation ALDH1A inhibitors and supports its potential as a viable therapeutic candidate [2].
The fertility assessment revealed no adverse effects of N42 on male reproductive function, addressing a critical limitation of previous non-selective ALDH1A inhibitors. Mating studies demonstrated normal reproductive behavior and successful offspring production in N42-treated males, with histological examination of testicular tissue showing preserved architecture and normal spermatogenesis. This preservation of fertility aligns with the genetic evidence from Aldh1a1−/− mice, which maintain normal reproductive capacity despite metabolic alterations. The differential expression of ALDH1A enzymes in reproductive tissues explains this favorable profile, with ALDH1A2 playing a more critical role in testicular retinoic acid synthesis and spermatogenesis. The absence of alcohol aversion in N42-treated animals further confirms its selectivity for ALDH1A1 over ALDH2, addressing another limitation of earlier compounds and improving potential patient acceptability [1] [2].
The diagram below illustrates the integrated experimental approach used to evaluate this compound:
Integrated experimental workflow for evaluating this compound in diet-induced obese mice.
The experimental workflow demonstrates the comprehensive approach taken to evaluate this compound, beginning with a standard acclimation period followed by sequential dietary interventions. The strategic progression from obesity induction to therapeutic intervention mirrors the clinical scenario in which pharmacological treatment follows established obesity. The parallel group design enabled direct comparison between N42, a non-selective inhibitor control (WIN 18,446), and dietary interventions alone, providing critical context for interpreting efficacy and safety findings. The incorporation of multiple assessment timepoints throughout the study period allowed researchers to track the temporal dynamics of weight change and metabolic adaptation, while the terminal analyses provided deep mechanistic insights into the compound's effects at tissue and molecular levels [1] [2].
The diagram below illustrates the proposed mechanistic pathways of this compound:
Mechanistic pathway of this compound action highlighting metabolic effects and safety advantages.
The mechanistic pathway illustrates how this compound's highly selective inhibition of ALDH1A1 translates into metabolic benefits while avoiding common side effects associated with less specific inhibitors. By specifically targeting the ALDH1A1 isoform, N42 modulates retinoic acid signaling in tissues relevant to energy metabolism without disrupting developmental or reproductive processes dependent on ALDH1A2 and ALDH1A3. The metabolic consequences of this targeted inhibition include a shift in substrate utilization toward fat oxidation, particularly in the postprandial state, resulting in reduced fat mass while preserving lean tissue. Importantly, this occurs without compromising energy expenditure, which represents a significant advantage over many weight loss approaches that trigger compensatory metabolic adaptation. The safety advantages stem directly from N42's selectivity profile, with preserved fertility resulting from minimal ALDH1A2 inhibition and absence of alcohol aversion due to lack of ALDH2 interaction [1] [3] [2].
The compelling evidence for this compound as a novel therapeutic agent for obesity continues to grow, with current data supporting its efficacy in promoting weight loss and improving metabolic parameters without significant safety concerns. The compound's unique mechanism of action centered on selective ALDH1A1 inhibition represents a distinct approach to weight management that complements existing strategies. Unlike most current pharmacological agents that primarily target appetite regulation, N42 appears to function through metabolic reprogramming that enhances fat utilization and preserves energy expenditure during weight loss. This mechanistic distinction is particularly important given the increasing recognition that successful long-term weight management requires addressing multiple physiological pathways simultaneously [1] [2].
Several critical research directions remain to be explored in future studies. First, investigation in female animal models is necessary to determine whether the efficacy and safety profile extends across sexes, as the current studies have focused exclusively on male mice. Second, combination studies with existing weight loss medications, particularly those with complementary mechanisms such as GLP-1 receptor agonists, would help establish whether N42 can enhance or synergize with current therapies. Third, longer-term studies are needed to evaluate the durability of weight loss effects and confirm the absence of delayed adverse effects with continuous treatment. Finally, research exploring potential effects on weight regain following weight loss would address an important clinical challenge in obesity management. The translational potential of N42 appears promising, but these remaining questions must be systematically addressed to fully establish its therapeutic value and position in the obesity treatment landscape [1] [2].
While the current evidence for this compound is promising, several important limitations should be acknowledged. The studies conducted to date have utilized exclusively male mouse models, leaving open questions about potential sex-specific effects or efficacy in females. Additionally, the dose-response relationships have not been fully characterized, with most studies employing a single dose of 1 g/kg diet. Further optimization of dosing regimens may enhance efficacy or improve the therapeutic index. The molecular pathways downstream of ALDH1A1 inhibition that mediate the metabolic effects remain incompletely elucidated, particularly the specific tissue sites of action and potential interactions with other metabolic signaling systems. Finally, the current research has focused primarily on preventive or early-intervention scenarios; the efficacy of N42 in reversing long-established obesity with associated metabolic complications warrants further investigation [1] [2].
The scientific foundation for targeting ALDH1A1 in obesity is rooted in its role in retinoic acid (RA) biosynthesis. Key genetic evidence shows that mice lacking the Aldh1a1 gene are resistant to diet-induced obesity [1]. As one of the major enzymes responsible for RA production, ALDH1A1 represents a promising point of therapeutic intervention. Unlike other isoforms (ALDH1A2 and ALDH1A3), its inhibition does not cause developmental abnormalities, and Aldh1a1 knockout mice remain fertile, suggesting a favorable safety profile for a chronic obesity treatment [1].
This compound (N42) has been identified as a specific inhibitor of ALDH1A1 and has demonstrated efficacy in a diet-induced mouse model of obesity [2] [1].
The table below summarizes the key efficacy and safety data from the primary preclinical study [2] [1]:
| Parameter | Findings with this compound (N42) |
|---|---|
| Weight Loss | Significant acceleration of weight loss vs. moderate fat diet (MFD) control; reduction in fat mass without loss of lean mass. |
| Energy Balance | No change in food intake or activity levels. Similar energy expenditure to MFD-only mice, despite greater weight loss. |
| Metabolic Phenotype | Preferential use of fat for energy, especially under thermoneutral or mild cold challenge. |
| Toxicity | No significant organ toxicity observed upon histopathological examination. |
| Fertility | No adverse effects on male fertility. |
For researchers seeking to replicate or build upon these findings, here is a summary of the core methodology from the in vivo efficacy and safety study [1].
The proposed mechanism by which ALDH1A1 inhibition leads to weight loss involves a shift in substrate utilization without affecting central appetite or activity regulation. The following diagram synthesizes the key signaling and metabolic relationships based on the study findings.
While the data for this compound is promising, several key questions remain for the field [2] [1]:
The tables below consolidate the key quantitative data from the available literature.
Table 1: Pharmacokinetic (PK) & In Vitro Pharmacodynamic (PD) Profile This table covers the fundamental properties of N42, from its molecular interaction to its behavior in vivo [1].
| Parameter | Description / Value | Context / Conditions |
|---|---|---|
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Enzyme in retinoic acid (RA) biosynthesis pathway [1]. |
| Mechanism of Action | Irreversible, specific inhibition | Binds covalently to the ALDH1A1 enzyme [1]. |
| In Vitro Potency (IC₅₀) | Low nanomolar (nM) range | Measured using purified recombinant human ALDH1A1 enzyme [1]. |
| Specificity (vs. ALDH1A2) | ~800-fold | Demonstrates high selectivity for ALDH1A1 over the closely related ALDH1A2 isoform [1]. |
| Oral Administration | Effective via oral gavage | Dissolved in DMSO and delivered in a Nutella suspension [1]. |
| Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | Observed in C57BL/6J male mice after oral administration [1]. |
Table 2: In Vivo Efficacy & Safety Profile in Diet-Induced Obese Mice This table summarizes the effects of N42 in animal models of obesity [2] [3] [4].
| Parameter | Effect of N42 | Experimental Context |
|---|---|---|
| Weight Suppression | Significant suppression of weight gain and acceleration of weight loss | In mice fed a High-Fat Diet (HFD) or switched to a Moderate-Fat Diet (MFD) [2] [1]. |
| Fat Mass | Reduced visceral adiposity and total fat mass | Without a reduction in lean mass [2] [4]. |
| Food Intake | No significant change | Indicates effect is not primarily driven by appetite suppression [2] [4]. |
| Physical Activity | No significant change | [2] [4]. |
| Energy Expenditure | Maintained at a similar level to controls | Despite greater weight loss, suggesting enhanced metabolic efficiency [2] [4]. |
| Fuel Utilization | Preferential use of fat as fuel source | Especially noted postprandially and under thermal challenge [2] [4]. |
| Glucose Tolerance | Improved (in earlier model) | After 4 weeks of treatment in HFD-fed mice [1]. |
| Hepatic Lipidosis | Suppressed / No increase | Contrasted with the pan-inhibitor WIN 18,446, which increased this condition [5] [1]. |
| Male Fertility | No adverse effects | Did not affect testes weight or fertility, unlike WIN 18,446 [2] [4] [1]. |
For fellow researchers aiming to replicate or build upon these studies, here are the detailed methodologies cited in the literature.
This protocol is designed to evaluate the weight loss efficacy and preliminary safety of N42 [2] [4].
This study investigates whether weight loss is driven by changes in energy intake or expenditure [2] [4].
The therapeutic action of FSI-TN42 originates from its specific inhibition of a key enzyme in the retinoic acid synthesis pathway. The diagram below illustrates this mechanism and its metabolic consequences.
Diagram: this compound inhibits ALDH1A1, reducing Retinoic Acid synthesis and leading to fat-specific weight loss without the side effects of pan-inhibitors.
The existing data robustly demonstrates that this compound is a potent and specific ALDH1A1 inhibitor with promising efficacy for weight loss and a superior safety profile compared to non-specific inhibitors in pre-clinical models [2] [1]. The proposed mechanism involves a shift in energy substrate use towards fat, rather than suppression of appetite [4].
FSI-TN42 (N42) is a selective, orally active, and irreversible inhibitor of the ALDH1A1 enzyme, which is involved in the biosynthesis of retinoic acid (RA) from vitamin A [1]. The rationale for targeting this enzyme stems from the observation that mice genetically lacking ALDH1A1 are resistant to diet-induced obesity [2] [3].
The tables below consolidate key quantitative findings from the search results on N42's effects on body weight, body composition, and metabolic parameters in mouse studies.
| Study Parameter | Effect of N42 Treatment | Notes / Comparison |
|---|---|---|
| Weight Gain Suppression | Significant suppression (p<0.05) in HFD-fed mice [3] | Compared to vehicle control |
| Weight Loss Acceleration | Significant acceleration vs. MFD alone [2] | In already obese mice switched to MFD |
| Fat Mass | Reduced [2] [3] | Without decrease in lean mass [2] |
| Visceral Adiposity | Reduced (p<0.05) [3] | |
| Food Intake | No alteration [2] | Indicates mechanism is not appetite-based |
| Activity Levels | No alteration [2] |
| Study Parameter | Effect of N42 Treatment | Notes / Comparison |
|---|---|---|
| Energy Expenditure | Maintained at a level similar to MFD-only mice [2] | Despite greater weight loss |
| Substrate Utilization | Preferential use of fat postprandially [2] | Enhanced under thermoneutral or mild cold challenge |
| Hepatic Lipidosis | Not observed [3] | Unlike non-specific inhibitor WIN 18,446 |
| Male Fertility | Not affected [2] | Unlike non-specific inhibitor WIN 18,446 |
| ALDH1A1 Inhibitory Potency | IC50 of 23 nM [1] | 800-fold selectivity over ALDH1A2 [1] [3] |
The following methodologies are compiled from the cited animal studies, providing a blueprint for evaluating N42's efficacy and safety in vivo.
The following diagram outlines the key sequence and structure of the primary efficacy and safety study.
A key advantage of N42 over earlier, non-specific inhibitors is its improved safety profile in preclinical models.
The existing data supports the continued investigation of N42 as a potential anti-obesity therapeutic.
Retinoid metabolism represents a crucial signaling pathway that regulates numerous biological processes including development, differentiation, proliferation, and energy homeostasis. The active metabolite, retinoic acid (RA), is synthesized from vitamin A (retinol) through a tightly regulated two-step enzymatic process involving retinaldehyde dehydrogenases (ALDH1A1, ALDH1A2, and ALDH1A3). These enzymes catalyze the irreversible oxidation of retinaldehyde to RA, which then functions as a ligand for nuclear receptors (RARs and RXRs) that regulate gene transcription programs affecting metabolic processes. Among these enzymes, ALDH1A1 has emerged as a particularly promising therapeutic target for obesity management, as mice lacking this enzyme demonstrate resistance to diet-induced obesity without developmental abnormalities or infertility issues, suggesting a favorable safety profile for pharmacological inhibition [1] [2].
The development of FSI-TN42 (hereafter referred to as N42) represents a significant advancement in targeting retinoid metabolism for metabolic disease. As an ALDH1A1-specific inhibitor, N42 was designed to overcome limitations of earlier pan-ALDH inhibitors like WIN 18,446, which caused reversible spermatogenesis blockade due to concurrent ALDH1A2 inhibition and alcohol aversion secondary to ALDH2 inhibition. The specificity of N42 for ALDH1A1 enables selective modulation of retinoic acid biosynthesis in tissues where this isoform predominates, particularly in adipose tissue depots, without disrupting retinoic acid signaling in tissues reliant on ALDH1A2 or ALDH1A3 during development or normal physiological function [1].
Table 1: Weight Loss and Metabolic Effects of this compound (N42) in Diet-Induced Obese Mice
| Parameter | Control (MFD only) | N42 Treatment | WIN 18,446 | Measurement Method |
|---|---|---|---|---|
| Weight Loss | Baseline | Significantly accelerated | Similar to N42 | Weekly weight measurements |
| Fat Mass Reduction | Moderate | Significant reduction | Similar to N42 | Adipose depot dissection |
| Lean Mass Preservation | Maintained | No decrease | Similar to N42 | Body composition analysis |
| Fasting Glucose | Stable | Improved trend | Not reported | Every 4 weeks |
| Food Intake | Baseline | No alteration | Not reported | Daily monitoring |
| Activity Levels | Baseline | No change | Not reported | Metabolic chamber monitoring |
| Energy Expenditure | Baseline | Maintained despite weight loss | Not reported | Indirect calorimetry |
| Fuel Utilization | Mixed | Preferential fat use postprandially | Not reported | Respiratory exchange ratio |
| Male Fertility | Normal | No effect | Impaired | Mating study |
Table 2: Experimental Models and Dosing Regimens
| Study Aspect | Specifications | Conditions | Duration |
|---|---|---|---|
| Animal Model | C57BL/6J male mice | Specific pathogen-free facility | 16-week total |
| Obesity Induction | High-fat diet (TD.220515) | 8 weeks | 8 weeks |
| Treatment Phase | Moderate fat diet (MFD, TD.220516) | With/without inhibitors | 8 weeks |
| Compound Dosing | 1 g/kg diet mixed in MFD | N42 vs. WIN 18,446 | 8 weeks |
| Control Groups | Low-fat diet (AIN93M); HFD→MFD | Reference baselines | Entire study |
| Energy Balance Study | n=10/treatment | Metabolic chambers | 2-week acclimation |
| Fertility Assessment | Standard mating study | Standard conditions | Not specified |
The quantitative data demonstrates that N42 treatment significantly accelerates weight loss in diet-induced obese mice primarily through reduction of fat mass while preserving lean mass. Importantly, this effect occurs without reducing food intake or altering activity levels, suggesting a metabolic mechanism rather than appetite suppression. The maintenance of energy expenditure despite weight loss is particularly noteworthy, as weight loss typically triggers compensatory reductions in energy expenditure that promote weight regain. N42 administration promoted preferential fat utilization, especially under thermoneutral or mild cold challenge conditions, indicating enhanced metabolic flexibility [1].
The primary efficacy study utilized C57BL/6J male mice (approximately 4 weeks old, n=37) obtained from Jackson Laboratory. Following acclimation in a specific pathogen-free facility with irradiated standard chow diet (5053, Purina) for approximately one week, mice were transitioned to a purified diet (AIN93M, TD.00102, Envigo) for one week of dietary acclimation. The obesity induction phase consisted of 8 weeks of high-fat diet (HFD, TD.220515) feeding, after which mice were divided into four experimental groups: (1) control (AIN93M diet throughout); (2) HFD→moderate fat diet (MFD, TD.220516); (3) HFD→MFD + WIN 18,446 (1 g/kg diet); and (4) HFD→MFD + N42 (1 g/kg diet). The treatment duration was 8 weeks, with weekly body weight measurements and fasting glucose determinations every 4 weeks. An oral glucose tolerance test was performed at the end of the study period using standard protocols [1].
For histopathological assessment, mice were euthanized by CO2 asphyxiation in the morning without prior fasting. Blood was collected via cardiocentesis for complete blood counts with differential analysis. Liver, adipose depots (epididymal, retroperitoneal, mesenteric, and inguinal), and testes were dissected and weighed. Tissue samples were fixed in 10% neutral buffered formalin for immunohistochemical analyses, including uncoupling protein 1 (UCP1) staining in adipose depots. A modified scoring system was used to evaluate cytoplasmic vacuolation of hepatocytes (interpreted as liver lipidosis), with all histological evaluations performed by a pathologist blinded to treatment groups to minimize bias [1].
For energy balance studies, C57BL/6J male mice (approximately 5 weeks old, N=20) were acclimated for 1.5 weeks before obesity induction with HFD for 8 weeks. Mice were then switched to MFD with or without N42 (n=10/treatment) and acclimated in metabolic chambers for 2 weeks. Body composition was measured twice during this period. Due to equipment capacity limitations, only 16 mice were studied for indirect calorimetry. The assessment included food intake monitoring, activity level measurements, and comprehensive energy expenditure determination using established indirect calorimetry protocols. Fuel utilization was assessed by measuring respiratory exchange ratio under various environmental conditions, including thermoneutrality and mild cold challenge [1].
Gene expression profiling was performed using RNA extracted from snap-frozen liver tissue (approximately 30-50 mg) from mice treated with and without N42. The Nanostring nCounter assay was utilized with 100 ng of RNA per liver sample, hybridized to the Mouse Metabolic Pathways Panel through the Genomics Core at the Fred Hutchinson Cancer Research Center. For lipidomics studies, liver samples (20-30 mg, snap-frozen) were submitted to the Northwest Metabolomics Research Center for targeted lipidomics following established protocols. Briefly, liver samples were homogenized in a bullet blender with zirconia beads in water, and lipids were extracted using methyl-tert-butyl ether and methanol containing 54 isotope-labeled internal standards. Lipid-containing layers were dried, reconstituted, and analyzed using the Sciex Lipidyzer mass spectrometry platform with Sciex QTRAP 5500 mass spectrometer with electro-spray ionization source coupled with SelexION for differential mobility spectrometry [1].
Diagram 1: Retinoid metabolism pathway showing this compound inhibition at ALDH1A1. The diagram illustrates the sequential conversion of vitamin A to retinoic acid, with N42 specifically targeting ALDH1A1 to modulate retinoic acid levels in tissue-specific manner, leading to metabolic effects including weight loss and increased fat oxidation.
The molecular targeting of N42 centers on selective inhibition of ALDH1A1, one of three principal enzymes responsible for the irreversible conversion of retinaldehyde to retinoic acid. This enzymatic step represents the rate-limiting conversion in retinoic acid biosynthesis, creating a nodal point for pharmacological regulation of retinoic acid signaling. Unlike ALDH1A2 and ALDH1A3, which play critical roles in embryonic development, ALDH1A1 deficiency does not cause developmental abnormalities, making it an attractive therapeutic target. The tissue-specific expression of ALDH1A1, particularly in adipose tissue depots, enables N42 to modulate retinoic acid levels in metabolically relevant tissues while potentially minimizing off-target effects in other organs [1] [2].
The metabolic consequences of ALDH1A1 inhibition reflect the multifaceted role of retinoic acid in energy homeostasis. Retinoic acid signaling through RAR/RXR heterodimers regulates the transcription of numerous genes involved in lipid metabolism, adipogenesis, and thermogenesis. By selectively inhibiting ALDH1A1, N42 creates a tissue-specific modulation of retinoic acid signaling that promotes fat oxidation while maintaining energy expenditure. This is particularly evident in the preferential utilization of fat as fuel during postprandial periods and under thermal challenge conditions, indicating that N42 enhances metabolic flexibility – the ability to switch between fuel sources according to metabolic demands and environmental conditions [1] [3].
The mechanistic studies revealed that N42 treatment promotes weight loss without reducing energy expenditure – a distinctive advantage compared to many weight loss interventions that trigger compensatory decreases in energy expenditure that promote weight regain. The preserved energy expenditure occurred despite significant weight loss, suggesting that N42 either prevents the typical metabolic adaptation to negative energy balance or directly stimulates energy dissipating pathways. Research indicates that retinoic acid plays important roles in regulating adipose tissue function, including white adipose browning and activation of brown adipose tissue thermogenesis through mechanisms involving uncoupling protein 1 (UCP1) and enhanced mitochondrial biogenesis [1] [3].
The lipidomics analyses from liver tissue provided additional insights into the metabolic effects of N42 treatment. The targeted lipidomics approach identified specific alterations in hepatic lipid species that consistent with enhanced lipid oxidation and reduced lipid storage. These changes occurred without significant hepatotoxicity, as assessed by comprehensive histopathological evaluation. The metabolic flexibility induced by N42 represents a particularly valuable therapeutic attribute, as impaired metabolic flexibility is a hallmark of obesity and type 2 diabetes, contributing to the accumulation of ectopic lipid in liver, muscle, and other non-adipose tissues [1].
The comprehensive safety evaluation of N42 included detailed histopathological examination of multiple organ systems and complete blood count analysis. Tissues examined included brain, lungs, liver, kidney, heart, testis, adrenal glands, gastrointestinal tracts, spleen, pancreas, and salivary glands. The histopathological scoring of hepatic cytoplasmic vacuolation (interpreted as liver lipidosis) revealed no significant toxicity associated with N42 treatment. This represents an important safety consideration, as hepatotoxicity has been associated with some retinoid-based therapies. Similarly, no significant abnormalities were detected in other organ systems, supporting the favorable safety profile of ALDH1A1-specific inhibition compared to broader retinoid pathway modulation [1].
The hematological parameters assessed through complete blood counts with differential analysis showed no clinically significant alterations in N42-treated animals compared to control groups. The absence of hematological abnormalities further supports the targeted nature of ALDH1A1 inhibition and suggests minimal off-target effects on rapidly dividing cell populations, including hematopoietic lineages. This safety profile distinguishes N42 from earlier pan-ALDH inhibitors and provides a foundation for continued development as a potential therapeutic agent for obesity management [1].
A critical differentiator between N42 and earlier generation ALDH inhibitors is its favorable fertility profile. While the pan-ALDH inhibitor WIN 18,446 causes reversible spermatogenesis blockade due to concurrent inhibition of ALDH1A2, N42 treatment demonstrated no adverse effects on male fertility in dedicated mating studies. This finding aligns with genetic models demonstrating that ALDH1A1 knockout mice are fertile despite their resistance to diet-induced obesity. The preserved fertility with N42 treatment represents a significant therapeutic advantage and suggests that ALDH1A1-specific inhibition may avoid the reproductive toxicity associated with broader retinoid pathway disruption [1].
The developmental safety of ALDH1A1 inhibition is supported by the normal developmental trajectory of ALDH1A1 knockout mice, which do not exhibit the severe developmental abnormalities characteristic of ALDH1A2 or ALDH1A3 deficiency. This tissue- and isoform-specificity of N42 may therefore provide a therapeutic window for metabolic benefits without the teratogenic risks associated with non-selective retinoid receptor agonists or broader ALDH inhibition. However, comprehensive developmental toxicity studies would be necessary to fully establish the safety profile of N42 in this context [1] [2].
The promising preclinical efficacy of N42 in diet-induced obese mice provides a strong rationale for continued development as a potential therapeutic agent for human obesity. The unique mechanism of action – promoting weight loss through enhanced fat oxidation and preserved energy expenditure without appetite suppression – suggests potential for combination therapies with existing weight management agents. Specifically, combining N42 with appetite-suppressing GLP-1 receptor agonists could simultaneously target both energy intake and energy expenditure pathways, potentially producing synergistic weight loss effects while mitigating the compensatory decreases in energy expenditure that often limit the effectiveness of monotherapies [1].
Future studies will need to establish the translational relevance of these findings to human physiology. Key considerations include potential species differences in retinoid metabolism, ALDH1A1 expression patterns across adipose depots, and the long-term safety profile of ALDH1A1 inhibition. The absence of significant toxicity in preclinical models provides a encouraging foundation for these future investigations. Additionally, research is needed to determine whether N42 can promote further weight loss when combined with currently approved weight loss medications, as suggested by the authors of the primary study [1].
The proteomic analyses from human studies have identified ALDH1A1 as one of several proteins mapping to metabolic networks associated with liver fat accumulation. These findings in human cohorts provide translational support for the potential relevance of ALDH1A1 modulation in human metabolic disease. The network analyses identified key proteins directly associated with liver fat including GUSB, ALDH1A1, LPL, IGFBP1/2, CTSD, HMOX1, FGF21, AGRP, and ACE2, suggesting potential biomarker applications for monitoring treatment response or identifying patient subgroups most likely to benefit from ALDH1A1-targeted therapies [4].
The sex-specific differences identified in proteomic drivers of hepatic steatosis – with GUSB most predictive in females and LEP in males – highlight the potential for personalized approaches to metabolic disease management. Future research should explore whether the metabolic effects of N42 exhibit similar sexual dimorphism, potentially informing patient selection strategies for clinical development. The integration of proteomic signatures with clinical parameters may enable identification of biomarkers for treatment response, potentially enhancing the precision of obesity therapeutics through a personalized medicine approach [4].
The following table consolidates the primary quantitative and mechanistic results from the study in a diet-induced obese mouse model [1] [2]:
| Aspect | Finding in N42-Treated Mice (vs. MFD-only controls) |
|---|---|
| Weight & Body Composition | Accelerated weight loss; reduced fat mass with no decrease in lean mass [1]. |
| Energy Intake & Appetite | No alteration in food intake or activity levels [1]. |
| Energy Expenditure | Maintained a similar level of energy expenditure despite greater weight loss [1]. |
| Metabolic Fuel Preference | Preferentially used fat as a fuel source after eating, particularly under thermoneutral or mild cold conditions [1]. |
| Key Proposed Mechanism | Acts through a non-appetite-mediated pathway; promotes a metabolic shift towards fat utilization [1]. |
The study on FSI-TN42 involved several phases to evaluate efficacy, safety, and metabolic impact [1].
1. Animals and Diet-Induced Obesity Model:
2. Metabolic and Energy Expenditure Analysis:
3. Safety and Fertility Assessment:
Based on the described methodology, here is an experimental workflow. The DOT script below can be processed by Graphviz to generate the diagram.
This diagram outlines the key phases of the in vivo study, from obesity induction to intervention and final analysis.
The finding that N42 promotes weight loss without suppressing appetite or reducing energy expenditure is significant. It suggests a mechanism centered on enhanced metabolic efficiency and a shift in fuel preference, rather than the appetite suppression common to many current therapies [1]. The preserved energy expenditure is a particularly desirable effect, as many weight-loss interventions are countered by a compensatory reduction in metabolic rate.
The available data does not yet provide a complete picture of the signaling pathway. While ALDH1A1's role in retinoic acid (RA) biosynthesis is established, the downstream metabolic effectors that lead to increased fat oxidation are not detailed in the results I found.
FSI-TN42 (N42) is a specific inhibitor of the enzyme ALDH1A1 (aldehyde dehydrogenase 1 family member A1), which is involved in the biosynthesis of retinoic acid (RA). Research indicates that targeting this pathway offers a novel mechanism for weight loss that is independent of appetite suppression [1] [2].
The table below summarizes the core quantitative findings from the key animal study.
| Parameter | Findings in DIO Mice Treated with N42 (vs. MFD only control) |
|---|---|
| Weight Loss | Significant acceleration of weight loss [1] [2]. |
| Fat Mass | Reduced, without a decrease in lean mass [1] [2]. |
| Food Intake | No significant change [1] [2]. |
| Activity Levels | No significant change [1] [2]. |
| Energy Expenditure | Maintained at a level similar to control mice, despite greater weight loss [1] [2]. |
| Postprandial Substrate Utilization | Preferential use of fat as an energy source after eating, particularly under thermoneutral or mild cold conditions [1] [2]. |
| Fertility (Male) | No adverse effects observed in a mating study [1] [2]. |
| Organ Toxicity | No significant organ toxicity found upon histopathological examination [1]. |
The rationale for developing this compound stems from the observation that mice genetically lacking the ALDH1A1 enzyme are resistant to diet-induced obesity [1]. The compound acts as a specific inhibitor of this enzyme, providing a targeted approach to weight management.
The following diagram illustrates the proposed mechanism of this compound and its metabolic effects.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the primary study.
The primary data comes from a 2024 study that investigated the efficacy of N42 in a diet-induced obesity mouse model [1] [2].
Earlier research from 2021 established a different dosing method. In that study, C57BL/6J male mice on a high-fat diet received N42 via daily oral administration at 200 mg per kg of body weight for 5 weeks, which also successfully suppressed weight gain [3].
The table below summarizes the dosing details from these key studies:
| Study Purpose | Animal Model | Dosing Route & Regimen | Treatment Duration | Key Efficacy Outcome |
|---|---|---|---|---|
| Weight loss efficacy in obese mice [1] | C57BL/6J male mice with diet-induced obesity | 1 g N42 / kg diet (administered in Moderate Fat Diet) | 8 weeks | Accelerated weight loss, reduced fat mass, preserved lean mass [1] |
| Suppression of weight gain [3] | C57BL/6J male mice | 200 mg N42 / kg body weight (daily oral gavage) | 5 weeks | Suppressed weight gain and reduced visceral adiposity [3] |
This protocol is based on the 2024 study investigating N42 for weight loss [1].
The following diagram illustrates the hypothesized mechanism of action of FSI-TN42 and the experimental workflow from the discussed protocol.
This document provides a detailed protocol for evaluating the efficacy and safety of the ALDH1A1-specific inhibitor FSI-TN42 (N42) in a high-fat diet (HFD)-induced obesity mouse model, based on a peer-reviewed study [1] [2].
Retinoic acid (RA), a metabolite of vitamin A, plays a key role in weight regulation and energy metabolism [1]. ALDH1A1 is one of three key enzymes responsible for RA synthesis. Genetic knockout studies show that mice lacking ALDH1A1 are resistant to diet-induced obesity [1]. This compound (N42) was developed as a specific inhibitor of ALDH1A1 to exploit this mechanism for weight loss, offering a potential advantage over non-specific inhibitors that can cause side effects like reversible infertility [1].
The study employs a multi-phase dietary regimen. Detailed diet compositions are based on AIN93M, with modifications in fat and carbohydrate content [1].
Table 1: Diet Formulation and Feeding Phases
| Diet Phase | Diet Name | Purpose | Duration | Key Components / Modifications |
|---|---|---|---|---|
| Dietary Acclimation | AIN93M (TD.00102) | Acclimate to purified diet | 1 week | Standard low-fat purified diet [1]. |
| Obesity Induction | High-Fat Diet (HFD, TD.220515) | Induce obesity | 8 weeks | High fat content [1]. |
| Treatment Phase | Moderate-Fat Diet (MFD, TD.220516) | Weight loss phase | 8 weeks | Base diet for treatment groups [1]. |
| MFD + N42 | Test drug efficacy | 8 weeks | MFD supplemented with this compound at 1 g/kg of diet [1]. | |
| MFD + WIN 18,446 | Positive control | 8 weeks | MFD supplemented with pan-inhibitor at 1 g/kg of diet [1]. | |
| Control Group | AIN93M (TD.00102) | Normal growth control | Entire 16-week period | Standard low-fat diet for comparison [1]. |
This workflow outlines the core experiment for evaluating weight loss and compound safety.
Concurrent or follow-up studies can be conducted to investigate the mechanism of weight loss and assess potential side effects.
Table 2: Protocols for Secondary Analyses
| Analysis | Objective | Key Parameters | Protocol Summary |
|---|---|---|---|
| Energy Balance [1] | Determine if weight loss is driven by reduced food intake, increased activity, or higher energy expenditure. | Food Intake, Physical Activity, Energy Expenditure (VO₂/VCO₂), Body Composition (fat/lean mass). | House mice singly after HFD induction. Acclimate in metabolic chambers for 2 weeks post-diet switch. Use indirect calorimetry systems (e.g., Promethion) under thermoneutral or mild cold challenge to measure metabolic rates [1]. |
| Male Fertility [1] | Assess potential impact of ALDH1A1 inhibition on male reproductive function. | Successful Mating, Litter Size, Testes Histology. | Conduct a mating study where treated males are paired with naive females. Monitor for pregnancy and litter size. Compare testes weight and histology to control groups [1]. |
Based on the published study, researchers can expect the following results from the protocol:
Table 3: Expected Outcomes from this compound Treatment
| Parameter | HFD → MFD Group | HFD → MFD + this compound Group | Significance & Notes |
|---|---|---|---|
| Body Weight Loss | Moderate decrease | Significantly accelerated loss [1] | Effect is due to reduced fat mass, not lean mass [1]. |
| Food Intake | No significant change | No significant change [1] | Indicates weight loss is not driven by appetite suppression. |
| Energy Expenditure | Decreases with weight | Maintained at a level similar to MFD-only group, despite greater weight loss [1] | Suggests a higher relative energy expenditure. |
| Postprandial Fuel Use | Standard pattern | Preferential use of fat [1] | Key metabolic mechanism of action. |
| Fasting Glucose | Improves with weight loss | Expected improvement | Measured every 4 weeks; OGTT can be performed at endpoint [1]. |
| Organ Toxicity | None | No significant findings in histopathology of major organs (liver, kidney, etc.) [1] | Supports compound safety. |
| Male Fertility | Normal | Unaffected [1] | Key advantage over non-specific ALDH1A inhibitors. |
The following diagram summarizes the hypothesized molecular pathway affected by this compound, based on its known target and observed metabolic effects.
The provided protocol demonstrates that this compound is an effective and specific ALDH1A1 inhibitor for promoting weight loss in a diet-induced mouse model of obesity. Its action mechanism involves altering fuel preference to increase fat utilization without affecting appetite or male fertility [1].
A primary limitation of the current public knowledge is that the protocol has, to date, only been described in male C57BL/6J mice. Future studies should investigate:
The table below summarizes the key quantitative data for handling FSI-TN42.
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Weight | 492.44 g/mol | [1] [2] |
| CAS Number | 2445840-25-3 | [1] [2] |
| Solubility in DMSO | ~200 mg/mL (~406.14 mM); may require sonication | [1] [2] |
| Recommended Oral Formulation | 5 mg/mL in 10% DMSO + 90% Corn Oil (sequential addition) | [1] [2] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | [1] [2] |
This protocol describes how to prepare a stable and clear formulation of this compound at 5 mg/mL for oral gavage studies in mice.
1. Materials and Equipment
2. Step-by-Step Procedure
3. Dosing and Administration
Vehicle Biological Effects: Corn oil, DMSO, and other common vehicles are not biologically inert. A 2023 study demonstrated that prenatal exposure to conventional doses of these vehicles in mice can affect fetal physical development and multi-organ functions [4]. It is critical to include a control group that receives the vehicle alone (10% DMSO/90% corn oil) to account for these potential effects in your experimental results.
Prioritize Oral Administration: While sometimes used intraperitoneally (IP), corn oil is more recommended for gavage administration [3]. IP injection of oil can cause local inflammation and depletion of resident peritoneal macrophages, potentially confounding your results [3].
Handling and Storage:
The 10% DMSO/90% corn oil formulation provides a reliable method for the oral delivery of the lipophilic compound this compound in rodent models. By strictly adhering to the sequential preparation protocol and accounting for vehicle-specific biological effects through proper control groups, researchers can ensure the reliability and interpretability of their data.
ALDH1A1 Biological Significance: Aldehyde dehydrogenase 1A1 (ALDH1A1) is a NAD(P)+-dependent enzyme that plays a critical role in retinoic acid (RA) biosynthesis through the irreversible oxidation of retinaldehyde to retinoic acid. RA serves as a potent hormone regulating embryonic development, cell differentiation, and energy metabolism. Beyond its role in retinoid metabolism, ALDH1A1 also participates in detoxification processes by eliminating reactive aldehydes generated from oxidative stress and metabolizing exogenous aldehydes. The enzyme has gained significant attention as a therapeutic target after observations that ALDH1A1 knockout mice are resistant to diet-induced obesity while maintaining normal fertility, suggesting inhibition could yield metabolic benefits without reproductive side effects.
This compound Drug Profile: this compound (hereafter referred to as N42) is a potent and specific inhibitor of ALDH1A1 that was developed to overcome limitations of pan-ALDH inhibitors like WIN18,446. While WIN18,446 causes reversible male infertility and hepatic lipidosis due to its additional inhibition of ALDH1A2 and ALDH2, N42 demonstrates exceptional specificity for ALDH1A1 with approximately 800-fold selectivity over ALDH1A2. This specificity profile makes N42 a valuable research tool and potential therapeutic candidate for obesity treatment that avoids the adverse effects associated with broader ALDH inhibition. The compound has shown promising efficacy in suppressing weight gain and reducing adiposity in preclinical models of diet-induced obesity.
Recombinant Enzyme Inhibition Protocol:
Key Quantitative Results from In Vitro Studies:
Table 1: In Vitro Inhibition Profile of this compound
| Parameter | Value for ALDH1A1 | Value for ALDH1A2 | Selectivity Ratio (A2/A1) |
|---|---|---|---|
| IC₅₀ (enzyme assay) | Low nM range [4] | ~800-fold higher [4] | 800:1 [4] |
| Kᵢ (binding affinity) | Not reported | Not reported | Not reported |
| Mechanism | Irreversible binding [4] | Not reported | N/A |
Cross-Isoform Selectivity Assessment: Comprehensive specificity profiling is essential given the high structural conservation within the ALDH superfamily. N42 should be tested against a panel of recombinant ALDH enzymes (including ALDH1A3, ALDH1B1, ALDH2, ALDH3A1) using standardized dehydrogenase activity assays. The exceptional selectivity of N42 for ALDH1A1 over ALDH1A2 (800-fold) represents a significant improvement over earlier inhibitors like WIN18,446 which inhibits multiple ALDH1A family members and causes off-target effects [4].
Cell-Based Activity Assays: ALDH activity in intact cells is measured using the Aldefluor assay according to manufacturer protocols. Briefly, cells are suspended in Aldefluor assay buffer containing the BODIPY-aminoacetaldehyde substrate with or without N42. DEAB (diethylaminobenzaldehyde) is used as a positive control inhibitor. After incubation at 37°C for 30-60 minutes, cells are analyzed by flow cytometry, with ALDH-positive populations identified by high fluorescence intensity in the FITC channel [3].
Animal Model Specifications:
Table 2: In Vivo Efficacy Outcomes of this compound in Murine Obesity Models
| Parameter | Effect of this compound | Comparison to Control | Statistical Significance |
|---|---|---|---|
| Body weight gain | Significant suppression [4] | P < 0.05 vs. HFD controls [4] | Yes |
| Fat mass | Reduced [5] [6] | Without lean mass decrease [5] [6] | Not specified |
| Food intake | No alteration [5] [6] | Similar to MFD-only group [5] [6] | No |
| Activity levels | No change [5] [6] | Similar to MFD-only group [5] [6] | No |
| Energy expenditure | Maintained [5] [6] | Similar level despite greater weight loss [5] [6] | Not specified |
| Glucose tolerance | Improved [4] | Better than HFD controls [4] | Not specified |
Body Composition Assessment: Body composition (fat mass and lean mass) is determined using non-invasive methods such as quantitative magnetic resonance (EchoMRI) or DEXA. Measurements are performed at baseline (before treatment initiation) and every 2-4 weeks during the treatment period. N42 treatment specifically reduces adipose tissue without decreasing lean mass, which distinguishes its mechanism from appetite suppressants that typically cause loss of both fat and muscle mass [5] [6].
Metabolic Rate Determination: Energy expenditure is assessed by indirect calorimetry using comprehensive lab animal monitoring systems (CLAMS). Mice are acclimated to metabolic cages for 48 hours before data collection. Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured every 15 minutes for 24-48 hours. Respiratory exchange ratio (RER = VCO₂/VO₂) is calculated to determine substrate utilization, with values closer to 0.7 indicating fat oxidation and values near 1.0 indicating carbohydrate oxidation. N42-treated mice demonstrate a preferential utilization of fat as an energy source, particularly under thermoneutral or mild cold challenge conditions [5] [6].
Tissue Collection and Processing: At study endpoint, mice are euthanized by CO₂ asphyxiation and tissues (liver, adipose depots including epididymal, retroperitoneal, mesenteric and inguinal, testes, brain, lungs, kidney, heart, adrenal glands, gastrointestinal tract, spleen, pancreas, and salivary glands) are collected. Tissues are weighed and fixed in 10% neutral buffered formalin for 24-48 hours, then processed, embedded in paraffin, sectioned at 4-5 μm thickness, and stained with hematoxylin and eosin (H&E) following standard protocols [5] [6].
Histopathological Scoring:
Critically, N42 treatment does not cause the significant hepatic lipidosis observed with WIN18,446, indicating a superior safety profile for obesity treatment [4].
Complete Blood Count (CBC) Protocol: Blood is collected via cardiocentesis at necropsy into EDTA-coated tubes. CBC with differential is performed using an automated hematology analyzer, reporting white blood cell count, red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, platelet count, and differential white cell counts [5] [6].
Male Fertility Assessment: Fertility is evaluated through mating studies where treated males are housed with proven breeder females for 2 weeks. Females are monitored for vaginal plugs as evidence of mating and subsequently observed for pregnancy outcomes including litter size and pup viability. N42 does not affect male fertility, distinguishing it from WIN18,446 which reversibly blocks spermatogenesis, likely due to the spared ALDH1A2 activity critical for spermatogenesis [5] [6].
Gene Expression Profiling: RNA is extracted from snap-frozen liver tissue (30-50 mg) using TRIzol reagent or commercial kits. RNA quality is verified by agarose gel electrophoresis or Bioanalyzer. Gene expression analysis is performed using Nanostring nCounter Mouse Metabolic Pathways Panel or RNA-sequencing. For Nanostring, 100 ng of RNA per liver sample is hybridized according to manufacturer protocols and counted on the nCounter platform [5] [6].
Targeted Lipidomics: Liver samples (20-30 mg) are homogenized using a bullet blender with zirconia beads in water. Lipids are extracted using methyl-tert-butyl ether and methanol containing 54 isotope-labeled internal standards. The lipid-containing layer is dried, reconstituted in 10 mM ammonium acetate in methanol:dichloromethane (50:50, v/v), and analyzed on a Sciex QTRAP 5500 mass spectrometer with electro-spray ionization coupled with SelexION for differential mobility spectrometry. Each sample is injected twice with DMS on and off to identify 1,607 lipid species across 20 lipid classes/sub-classes using multiple reaction monitoring and positive/negative polarity switching ESI [6].
The following diagram illustrates the proposed mechanism of action of this compound in modulating energy metabolism:
Figure 1: Proposed Mechanism of this compound in Weight Regulation. This compound specifically inhibits ALDH1A1, reducing retinoic acid production and promoting fat oxidation while maintaining energy expenditure, ultimately leading to preferential fat mass reduction.
Retinoic Acid Measurement: Retinoic acid levels in tissues are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). Tissues are homogenized in PBS and retinoids extracted with hexane after protein precipitation with acetonitrile. The organic layer is evaporated under nitrogen and reconstituted in mobile phase for analysis. LC separation is performed on a C18 column with gradient elution using methanol/water with 0.1% formic acid. RA is detected by multiple reaction monitoring in positive ion mode using deuterated RA as internal standard [2].
Retinoic Acid Response Element (RARE) Reporter Assays: Cells are transfected with a RARE-luciferase reporter construct using lipofectamine. After 24 hours, cells are treated with N42 at various concentrations (1 nM - 10 μM) with or without retinol or retinaldehyde. Luciferase activity is measured after 24-hour treatment using a commercial luciferase assay system and normalized to protein concentration or co-transfected renilla luciferase [7].
This compound represents a promising investigational tool for studying ALDH1A1 inhibition in obesity and metabolic disease research. The detailed protocols provided herein enable researchers to comprehensively evaluate the compound's efficacy, safety, and mechanism of action. The specificity profile of N42 for ALDH1A1 over ALDH1A2 represents a significant advantage over previous pan-ALDH inhibitors, eliminating the fertility concerns associated with ALDH1A2 inhibition while effectively suppressing weight gain.
Future studies should explore combination therapies pairing N42 with currently approved weight loss medications, particularly those acting on appetite control mechanisms, to determine potential synergistic effects. Additionally, investigation into the molecular mechanisms underlying the preferential fat utilization and maintained energy expenditure observed with N42 treatment may reveal novel aspects of retinoic acid signaling in metabolic regulation. The well-tolerated profile and specific mechanism of action position ALDH1A1 inhibition as a promising approach that may expand the therapeutic options available for obesity management.
The following section details the key in vivo protocols from a study investigating the anti-obesity effects of the ALDH1A1-specific inhibitor this compound (N42) in mice [1].
This protocol describes the primary in vivo model used to establish N42's efficacy in promoting weight loss [1].
This protocol outlines the procedures for assessing the potential toxicity of N42 treatment [1].
This protocol describes the methods used to investigate the metabolic and transcriptional changes in the liver induced by N42 [1].
The table below summarizes key quantitative findings from the N42 efficacy study [1].
| Parameter | Control (MFD only) | MFD + N42 (1 g/kg diet) | Notes |
|---|---|---|---|
| Weight Loss | Baseline | Significantly accelerated | Reduced fat mass without decreasing lean mass [1]. |
| Food Intake | Baseline | No significant change | Indicates weight loss is not driven by reduced appetite [1]. |
| Activity Levels | Baseline | No significant change | [1] |
| Energy Expenditure | Baseline | Maintained at a similar level | Despite greater weight loss [1]. |
| Fat Utilization | Baseline | Increased postprandial fat use | Especially under thermoneutral or mild cold challenge [1]. |
| Male Fertility | Normal | Not affected | Based on a mating study and testis histopathology [1]. |
To provide context for ALDH1A1's role, the following diagram illustrates the retinoic acid biosynthesis pathway and the site of inhibition by this compound. This pathway is synthesized from multiple sources discussing RA signaling [1] [2] [3].
A crucial piece of your requested information is missing from the available literature. The provided study [1] confirms that N42 is an ALDH1A1 inhibitor and demonstrates its functional effects on weight and metabolism, but it does not contain the specific methodology or data for measuring tissue retinoic acid concentration following N42 treatment.
To obtain these specific protocols, you would likely need to:
FSI-TN42 (hereafter referred to as N42) is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) [1]. This enzyme is one of three major enzymes responsible for the synthesis of retinoic acid (RA) from vitamin A [2]. Research has established that genetic deletion of ALDH1A1 in mice confers resistance to diet-induced obesity, identifying this enzyme as a feasible target for anti-obesity drug development [2] [1].
N42 was developed to improve specificity over earlier pan-ALDH1A inhibitors like WIN 18,446. It binds to and inhibits ALDH1A1 with an IC50 in the low nM range and demonstrates approximately 800-fold specificity for ALDH1A1 over ALDH1A2 [1]. This high specificity is crucial, as inhibition of ALDH1A2 is associated with adverse effects, including reversible male infertility, which were observed with WIN 18,446 but not with N42 treatment [2] [1].
The following sections detail the standard methodologies used to evaluate the efficacy and metabolic effects of N42 in pre-clinical models.
The primary efficacy data for N42 comes from studies using a diet-induced obesity (DIO) model in C57BL/6J male mice [2].
The OGTT is a standard procedure to assess insulin sensitivity and glucose clearance capacity. The protocol below is adapted for use in mice, based on standard procedures [3].
The following diagram illustrates the experimental workflow for evaluating N42, from animal modeling to key analyses.
To investigate the mechanism of weight loss, energy balance is assessed.
Treatment with N42 in DIO mice consistently demonstrates significant weight loss compared to control diet groups.
Table 1: Weight Loss and Body Composition Effects of N42 in DIO Mice [2]
| Parameter | MFD Control Group | MFD + N42 Group | Significance |
|---|---|---|---|
| Body Weight Change | Moderate decrease | Significantly accelerated loss | P < 0.05 |
| Fat Mass | Reduced | Preferentially and significantly reduced | Yes |
| Lean Mass | Stable | No decrease observed | No |
| Food Intake | Baseline | Unaltered | No |
| Physical Activity | Baseline | Unaltered | No |
| Energy Expenditure | Baseline | Maintained at a similar level | No |
A critical finding is that N42 promotes weight loss without negatively impacting glucose metabolism and avoids liver toxicity.
Table 2: Metabolic and Safety Profile of N42 [2] [1]
| Category | Parameter | Finding with N42 | Notes |
|---|---|---|---|
| Glucose Metabolism | Fasting Glucose | No adverse effect reported | Measured every 4 weeks [2] |
| Oral Glucose Tolerance | Not impaired | Tested after 4-5 weeks of treatment [1] | |
| Liver & Toxicity | Hepatic Lipidosis (Liver Fat) | Not observed | In contrast to the pan-inhibitor WIN 18,446 [1] |
| Histopathology | No significant organ toxicity | Comprehensive tissue examination [2] | |
| Fertility | Male Fertility | Not affected | Distinguished from WIN 18,446 [2] |
The primary mechanism of N42 is the specific inhibition of ALDH1A1, leading to a localized reduction in retinoic acid (RA) synthesis. The downstream pathway by which this translates to increased fat utilization and weight loss is an area of active research. Evidence suggests that inhibition of the RA signaling pathway alters the expression of genes associated with lipid metabolism and energy homeostasis, shifting the body's preference toward using fat as an energy source, especially in the postprandial state [2]. The following diagram summarizes this proposed signaling pathway.
The data indicate that N42 is a promising anti-obesity agent that acts through a unique mechanism. Unlike GLP-1 receptor agonists that primarily suppress appetite, N42 promotes weight loss by increasing fat utilization and maintaining energy expenditure, all while preserving lean mass and glucose tolerance [2]. Its high specificity for ALDH1A1 avoids the hepatic toxicity and male infertility associated with broader ALDH1A inhibition [2] [1].
Future research should focus on:
FSI-TN42 (referred to as N42) represents a novel therapeutic approach in obesity research as a specific inhibitor of the ALDH1A1 enzyme, which plays a crucial role in retinoic acid (RA) biosynthesis from vitamin A. Unlike pan-ALDH inhibitors, N42 demonstrates enhanced specificity by selectively targeting the ALDH1A1 isoform without inhibiting ALDH1A2 or ALDH1A3, thereby potentially avoiding side effects such as reversible spermatogenesis blockade and alcohol aversion associated with broader spectrum inhibitors like WIN 18,446. The fundamental rationale for investigating N42 stems from observations that Aldh1a1−/− mice are resistant to diet-induced obesity while maintaining fertility, suggesting ALDH1A1 inhibition as a promising target for weight management therapies that work through mechanisms distinct from current appetite-focused medications.
The primary objectives of metabolic cage studies with this compound include:
Table 1: Summary of this compound Efficacy in Diet-Induced Obese Mice
| Parameter | Control (MFD only) | MFD + N42 | Statistical Significance |
|---|---|---|---|
| Weight Loss | Baseline | Accelerated reduction | p < 0.05 |
| Fat Mass | Slow decrease | Significant reduction | p < 0.05 |
| Lean Mass | Maintained | Preserved | Not significant |
| Food Intake | Stable | No significant change | Not significant |
| Physical Activity | Baseline | No significant change | Not significant |
| Energy Expenditure | Adjusted for weight loss | Maintained despite weight loss | Significant vs. expected |
| Fuel Utilization | Mixed substrate use | Preferential fat oxidation | p < 0.05 |
| Male Fertility | Normal | Unaffected | Not significant |
Table 2: Body Composition and Metabolic Parameters
| Measurement | Methodology | N42 Effect | Experimental Conditions |
|---|---|---|---|
| Fat Mass Reduction | NMR/TD-NMR | Enhanced | MFD feeding |
| Tissue Weights | Gravimetric analysis | Decreased epididymal, retroperitoneal, mesenteric and inguinal fat pads | Necropsy after 8 weeks treatment |
| Glucose Tolerance | Oral GTT | Improved | 4-week intervals |
| Fasting Glucose | Blood glucose monitoring | Reduced | Weekly measurements |
| Hepatic Lipidosis | Histopathology scoring | No significant toxicity | Comprehensive tissue examination |
| UCP1 Expression | IHC staining in adipose tissue | Modulated | Thermoneutral and cold challenge |
The efficacy data demonstrate that N42 treatment at 1 g/kg diet produces significant weight loss primarily through reduction of fat mass while preserving lean tissue. Importantly, this effect occurs without suppression of appetite or alterations in physical activity levels, suggesting a fundamental difference in mechanism from most currently available weight loss medications. The preserved energy expenditure despite weight loss is particularly noteworthy, as diet-induced weight loss typically triggers compensatory reductions in energy expenditure that promote weight regain. N42-treated animals exhibited enhanced fat oxidation, particularly during postprandial periods and under thermal challenges, indicating improved metabolic flexibility.
The toxicological assessment of N42 revealed a favorable safety profile after 8 weeks of continuous treatment. Histopathological examination of major organs including liver, kidneys, heart, lungs, and gastrointestinal tract showed no significant drug-related abnormalities. Specifically, comprehensive evaluation of hepatic steatosis through standardized scoring systems demonstrated no exacerbation of lipid accumulation compared to control diet-fed animals. Complete blood counts with differential analysis showed no hematological abnormalities, supporting the absence of systemic toxicity. Critically, and in contrast to the pan-ALDH inhibitor WIN 18,446, N42 treatment did not impair male fertility in mating studies, confirming its selective action on ALDH1A1 without affecting ALDH1A2 which is essential for spermatogenesis.
Animal Selection: Utilize C57BL/6J male mice (4-5 weeks old) obtained from a reputable supplier such as Jackson Laboratory. This strain is preferred due to its well-characterized response to high-fat diet and susceptibility to diet-induced obesity. Allow at least 1 week of acclimation upon arrival with ad libitum access to standard chow diet and water under specific pathogen-free conditions with controlled temperature (22-23°C) and a standard 12-hour light/dark cycle [1].
Obesity Induction Phase: Feed mice a high-fat diet (HFD) containing 60% of calories from fat (e.g., TD.220515 or D12492) for 8 weeks to establish diet-induced obesity. Monitor weight weekly to confirm appropriate weight gain compared to low-fat diet controls [1].
Treatment Phase: Randomly assign obese mice to experimental groups:
Continue treatment for 8 weeks with weekly body weight measurements and fasting blood glucose assessments every 4 weeks [1].
Equipment Setup: Use indirect calorimetry systems (e.g., Promethion, TSE Systems, or CLAMS) with open-circuit calorimeters to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂). Calibrate gas analyzers and flow meters immediately before and during experiments according to manufacturer specifications [2] [3].
Acclimation Protocol: After the initial 4 weeks of treatment, transfer mice to individual metabolic cages for a 48-hour acclimation period prior to data collection. This critical step minimizes stress responses and novel environment effects that can significantly alter metabolic measurements [3] [4].
Data Collection Parameters:
Thermal Challenge Protocol: After baseline measurements at standard housing temperature (22°C), expose mice to thermoneutral conditions (30°C) and mild cold challenge (16°C) for 24 hours each to assess metabolic flexibility and adaptive thermogenesis [1] [5].
Body Composition Monitoring: Perform longitudinal body composition analysis using time-domain nuclear magnetic resonance (TD-NMR, e.g., Bruker LF110) or dual-energy X-ray absorptiometry (DXA) at baseline, 4 weeks, and study endpoint. Calibrate instruments according to manufacturer guidelines using provided standards [1].
Terminal Tissue Collection: Following the experimental period, euthanize mice by CO₂ asphyxiation after a 4-hour fast. Collect blood via cardiocentesis for complete blood count and plasma separation. Dissect and weigh key metabolic tissues including liver, epididymal, retroperitoneal, mesenteric and inguinal adipose depots, and brown adipose tissue [1].
Histopathological Processing: Fix tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, embed in paraffin, section at 4-5μm thickness, and stain with hematoxylin and eosin. Examine sections systematically for pathological changes with particular attention to hepatic lipidosis (scored 0-4 based on severity and distribution) and adipose tissue morphology [1].
Gene Expression Profiling: Extract total RNA from snap-frozen liver and adipose tissues using TRIzol reagent with DNase treatment. Perform nCounter analysis (Nanostring Technologies) using the Mouse Metabolic Pathways Panel to quantify expression of key metabolic genes without amplification bias [1].
Targeted Lipidomics: Conduct comprehensive lipid profiling from liver tissue using LC-MS/MS platforms. Homogenize 20-30mg frozen liver in bullet blender with zirconia beads, extract lipids using methyl-tert-butyl ether:methanol:water system, and analyze on Sciex QTRAP mass spectrometer with differential mobility separation. Quantify 1,607 lipid species across 20 classes using multiple reaction monitoring with polarity switching [1].
UCP1 Immunohistochemistry: Perform UCP1 staining in brown and white adipose tissue depots using validated antibodies. Score staining intensity and distribution using a semi-quantitative system (0-3+) by a pathologist blinded to treatment groups [1].
Table 3: Optimization of Metabolic Cage Conditions
| Factor | Recommendation | Rationale | Impact on Data Quality |
|---|---|---|---|
| Housing Type | Single housing during measurements | Prevents social buffering and huddling effects | Eliminates thermoregulatory confounds from huddling |
| Temperature | Include thermoneutral (30°C) challenge | Reveals metabolic flexibility defects | Unmasks substrate utilization differences |
| Acclimation Period | Minimum 48 hours in metabolic cages | Reduces novel environment stress | Stabilizes energy expenditure measurements |
| Cage Design | Consider innovative metabolic cages with thermal insulation | Minimizes cold stress from wire mesh flooring | Reduces stress-induced elevation of energy expenditure |
| Diet Form | Use powdered diets in specialized feeders | Prevents food scattering and enables accurate intake measurement | Ensures precise food consumption data |
| Light Cycle | Standardized 12:12 light:dark cycle | Maintains circadian metabolic rhythms | Allows proper diurnal pattern analysis |
The housing environment significantly influences metabolic measurements in rodent studies. Standard animal facilities maintain temperatures of 20-23°C, which is below the thermoneutral zone for mice (approximately 30°C), creating chronic mild cold stress that elevates energy expenditure for thermogenesis [5]. This is particularly relevant for metabolic cage studies where single housing on wire mesh floors further exacerbates heat loss. Recent studies demonstrate that innovative metabolic cage designs that incorporate thermal insulation and reduce heat conduction through the floor can significantly decrease stress responses as measured by fecal corticosterone metabolites (reducing levels from 2098 ng/g DW to 941 ng/g DW in females) and body weight loss (reducing from -15.0% to -6.89% in females) compared to traditional metabolic cages [5].
The analysis of energy expenditure data requires careful consideration of appropriate normalization methods to avoid misinterpretation. The field has moved away from simply dividing energy expenditure by body weight or lean mass, as this can introduce mathematical artifacts and obscure real biological effects [2] [3]. Instead, the current gold standard is analysis of covariance (ANCOVA) with body weight or composition as covariates, which properly accounts for the allometric relationship between mass and metabolic rate. For studies with N42, where the drug specifically alters body composition, this approach is essential to distinguish between mass-dependent and mass-independent effects on energy expenditure.
Implementation of these analytical recommendations is facilitated by tools such as CalR (https://calrapp.org), an open-source web-based application for analysis of indirect calorimetry data that automatically implements appropriate statistical models including ANCOVA [3]. This platform standardizes analytical approaches across laboratories and ensures rigorous, reproducible analysis of energy expenditure data.
Figure 1: Comprehensive Experimental Timeline for this compound Metabolic Studies
Figure 2: Mechanistic Interpretation of this compound Effects on Energy Balance
The comprehensive metabolic cage studies with this compound demonstrate that selective ALDH1A1 inhibition represents a promising therapeutic approach for obesity management through mechanisms distinct from current appetite-targeting medications. The protocol detailed in this application note provides a rigorous, reproducible framework for investigating energy balance mechanisms in preclinical models, with particular attention to methodological considerations that significantly impact data interpretation and reproducibility.
The finding that N42 promotes weight loss primarily through enhancement of fat oxidation without reducing energy expenditure or suppressing appetite suggests potential applications in combination therapies with appetite-targeting agents like GLP-1 agonists, potentially enabling enhanced efficacy while mitigating side effects. Furthermore, the preservation of lean mass during weight loss and absence of significant toxicity supports the translational potential of this approach.
Future research directions should include investigation of N42 in female animal models, longer-term toxicity studies, combination therapy trials with existing weight management medications, and detailed molecular profiling to identify the specific tissue targets and signaling pathways through which ALDH1A1 inhibition modulates energy metabolism.
These notes detail the procedures from a study evaluating the efficacy and safety of the ALDH1A1-specific inhibitor FSI-TN42 (N42) in a diet-induced obesity mouse model [1].
Introduction Obesity and its associated comorbidities represent a major public health challenge. While current weight-loss drugs primarily target appetite control, This compound (N42) represents a novel therapeutic approach that acts through a different mechanism—inhibiting retinal acid (RA) biosynthesis via the enzyme ALDH1A1 [1]. Mice lacking the ALDH1A1 enzyme are resistant to diet-induced obesity, making it a promising target. This document outlines the detailed histopathology and safety protocols used to evaluate N42 in a preclinical setting [1].
The overall investigation was divided into three core studies. The diagram below illustrates the workflow for the efficacy and safety study, which included the histopathological examination.
This table summarizes the core outcomes related to weight loss and safety after the 8-week treatment period [1].
| Assessment Parameter | Control (Low-Fat Diet) | HFD → MFD Only | HFD → MFD + WIN 18,446 | HFD → MFD + N42 |
|---|---|---|---|---|
| Weight Loss | Baseline control | Standard weight loss | Accelerated vs. MFD | Significantly accelerated vs. MFD alone |
| Fat Mass | Not applicable | Reduced | Reduced | Reduced without decreasing lean mass |
| Food Intake & Activity | Not applicable | Normal | Unaltered | Unaltered (no appetite suppression) |
| Energy Expenditure | Not applicable | Baseline level | Similar to MFD only | Maintained at similar level to MFD only, despite greater weight loss |
| Postprandial Fuel Use | Not applicable | Standard | Not detailed | Preferentially used fat |
| Male Fertility (Testes Histology) | Normal | Normal | Not assessed (known blocker) | Unaffected (no adverse effects) |
| Organ Toxicity (CBC & Histopathology) | Normal | Normal | Not assessed | No significant findings (comparable to controls) |
The study employed semi-quantitative scoring for specific histological features:
The logic of the safety assessment based on histopathology is summarized below.
For consistency in annotating histological images (e.g., outlining different tissue structures), the following optimized color palette is recommended. This palette was designed to be maximally distinct, accessible to colorblind users, and visible on both bright-field H&E and immunofluorescence (IF) images [2].
Hex Codes for the 26-Color Palette:
#D5FF00, #00FF00, #FF937E, #91D0CB, #0000FF, #00AE7E, #FF00F6, #5FAD4E, #01D0FF, #BB8800, #BDC6FF, #008F9C, #A5FFD2, #FFA6FE, #FFDB66, #00FFC6, #00B917, #BDD393, #004754, #010067, #0E4CA1, #005F39, #6B6882, #683D3B, #43002C, #788231
The histopathology examination protocol confirmed that this compound (N42) promotes significant weight loss by reducing fat mass while preserving lean mass, without altering appetite or activity levels [1]. Critically, the comprehensive histopathological assessment across multiple major organs and tissues, combined with complete blood counts, revealed no significant organ toxicity associated with N42 treatment [1]. Furthermore, and in stark contrast to the non-specific inhibitor WIN 18,446, N42 did not affect male fertility, as evidenced by normal testes histology [1].
Key Advantages of the N42 Protocol:
Future Directions: As noted by the authors, future research should determine if N42 can promote further weight loss when combined with current weight-loss drugs like GLP-1 receptor agonists [1].
The table below summarizes the key characteristics of FSI-TN42 as provided by commercial chemical suppliers [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 2445840-25-3 [1] [2] |
| Molecular Formula | C₂₄H₃₁Cl₂N₅O₂ [2] |
| Molecular Weight | 492.44 g/mol [2] |
| Appearance | White to off-white solid powder [1] [2] |
| Purity | ≥98% [1] |
| Solubility in DMSO | ~200 mg/mL (~406.14 mM) [1] [2] |
Proper storage is critical for maintaining the stability of this compound. The following protocols are based on general laboratory chemical guidelines and supplier specifications [3] [1] [2].
| Aspect | Protocol |
|---|---|
| Storage Conditions | Powder: -20°C (3-year stability) or 4°C (2-year stability). Solution: -80°C (6-month stability) or -20°C (1-month stability). Aliquot solution to avoid repeated freeze-thaw cycles [1] [2]. |
| Labelling | Label vial with compound name, concentration, date received, date reconstituted, and operator's initials in accordance with general laboratory chemical management guidelines [3]. |
| Safe Handling | For research use only. Not for human use. Handle in a well-ventilated area, preferably inside a fume hood. Wear appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses [1] [2]. |
The following methodology for administering this compound in a diet-induced obesity (DIO) mouse model is derived from a published study [4] [5].
The experimental workflow for evaluating the efficacy and safety of this compound in the referenced study is summarized below [4] [5].
This compound (N42) is an investigational, potent, and irreversible specific inhibitor of the ALDH1A1 enzyme, which is involved in retinoic acid (RA) biosynthesis. It presents a novel mechanism for weight loss that is distinct from most current therapies that primarily target appetite [1] [2].
N42 selectively inhibits ALDH1A1, thereby reducing retinoic acid synthesis in specific metabolic tissues. This action shifts the body's energy substrate preference towards fat, leading to significant reductions in fat mass without a loss of lean mass [1] [3].
The following diagram illustrates the proposed mechanism of action of N42 and its metabolic consequences:
Table 1: Key Efficacy and Metabolic Findings from Preclinical Studies [1] [3]
| Parameter | Finding with N42 (vs. MFD Control) |
|---|---|
| Body Weight & Composition | Significantly accelerated weight loss; reduced fat mass, no decrease in lean mass. |
| Food Intake & Activity | No significant changes observed. |
| Energy Expenditure | Maintained at a similar level to control mice, despite greater weight loss. |
| Postprandial Substrate Use | Preferentially used fat, especially under thermoneutral or mild cold challenge. |
| Glucose Tolerance | Not significantly altered. |
| Male Fertility | No adverse effects observed. |
Table 2: Key Safety and Toxicity Findings [1]
| Tissue/Organ | Finding with N42 |
|---|---|
| Liver (Histopathology) | No significant organ toxicity reported. |
| Hematology (CBC) | No significant abnormalities detected. |
| Testes | No effect on weight or histology; no impact on fertility in mating studies. |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.
This protocol assesses the weight loss efficacy and preliminary safety of N42 in a mouse model [1].
This protocol investigates whether weight loss is driven by reduced caloric intake or increased energy expenditure [1].
This biochemical assay is used to characterize the potency and specificity of N42 [2].
Research suggests N42 could be a valuable addition to the obesity treatment arsenal. Future studies will focus on combining N42 with existing weight-loss drugs, such as GLP-1 receptor agonists, to determine if the different mechanisms of action can produce synergistic effects for greater weight loss [1]. Further investigation into its long-term safety and optimal dosing regimens is also warranted [2].
This compound (N42) is an investigational compound that selectively inhibits aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in retinoic acid (RA) biosynthesis. Targeting this pathway offers a mechanism for weight loss distinct from current appetite-suppressing drugs.
Core Mechanism: ALDH1A1 catalyzes the synthesis of RA from vitamin A. RA signaling plays a crucial role in regulating energy balance and fat storage. Genetic knockout studies show that mice lacking the Aldh1a1 gene are resistant to diet-induced obesity, validating this enzyme as a drug target [1] [2]. N42 binds to and inhibits ALDH1A1 with high specificity, showing an approximately 800-fold selectivity for ALDH1A1 over the closely related ALDH1A2 isoform. This specificity is critical, as inhibition of ALDH1A2 is linked to adverse effects like male infertility [2].
Key Efficacy Findings: Studies in C57BL/6J male mice with diet-induced obesity (DIO) show that N42 accelerates weight loss and improves metabolic health.
Table 1: In Vitro and In Vivo Efficacy Profile of this compound (N42)
| Parameter | Findings | Experimental Context |
|---|---|---|
| In Vitro IC₅₀ (ALDH1A1) | Low nanomolar (nM) range [2] | Enzymatic assay with purified human ALDH1A1 |
| Selectivity (vs. ALDH1A2) | ~800-fold [2] | Comparative enzymatic assay |
| In Vivo Weight Suppression | Significant suppression of weight gain [2]; accelerated loss of fat mass in established obesity [1] | C57BL/6J male mice on HFD (prevention) or HFD→MFD (intervention) |
| Lean Mass Preservation | No reduction in lean mass during weight loss [1] | Body composition analysis in DIO mice |
| Impact on Fertility | No effect on male fertility [1] | Mating study in mice |
| Food Intake & Energy Expenditure | No change in food intake or activity; maintained energy expenditure during weight loss [1] | Metabolic cage studies |
Table 2: Key Findings from N42 Efficacy Study in DIO Mice [1]
| Experimental Group | Body Weight Change | Fat Mass | Lean Mass | Energy Expenditure | Fuel Preference |
|---|---|---|---|---|---|
| HFD → MFD only | Baseline weight loss | Reduced | Unchanged | Baseline | Baseline |
| HFD → MFD + N42 | Significantly accelerated weight loss | Further reduced | Unchanged | Maintained (similar to MFD-only) | Increased fat utilization |
This protocol assesses the compound's ability to promote weight loss and evaluates its safety profile.
This protocol dissects the mechanism behind weight loss by measuring energy intake, expenditure, and substrate use.
Accurate body composition analysis is critical. The table below compares common methods.
Table 3: Methods for Body Composition Analysis in Rodents [3]
| Method | Compartments Measured | Key Advantages | Key Limitations |
|---|---|---|---|
| Dual-Energy X-ray Absorptiometry (DXA) | Fat mass, lean mass, bone mineral content | High throughput, good for longitudinal studies, widely used | Cannot distinguish between visceral and subcutaneous fat |
| Magnetic Resonance Imaging (MRI) | Fat mass, lean mass, visceral & subcutaneous adipose tissue | High accuracy, excellent for distinguishing specific compartments | Expensive, low throughput, requires specialized analysis |
| Computed Tomography (CT) | Fat mass, lean mass, visceral & subcutaneous adipose tissue | High accuracy, high spatial resolution | Radiation exposure, expensive, not portable |
| Bioelectrical Impedance Analysis (BIA) | Fat mass, fat-free mass | Low cost, rapid, portable | Lower accuracy, influenced by hydration status |
The following diagram illustrates the hypothesized mechanism of action for this compound and the primary workflow for assessing its efficacy.
This compound represents a novel therapeutic approach to weight management by targeting retinoic acid biosynthesis. Its ability to promote fat-specific mass reduction while preserving lean mass and maintaining a favorable safety profile in preclinical models is promising.
Future work will focus on determining its efficacy in combination with existing weight-loss drugs (e.g., GLP-1 receptor agonists) and further elucidating the molecular pathways downstream of ALDH1A1 inhibition that drive increased fat utilization [1].
The following table consolidates the key quantitative data for handling FSI-TN42:
| Aspect | Specification | Conditions / Notes |
|---|---|---|
| Solubility in DMSO | ~200 mg/mL (~406.14 mM) [1] [2] | Requires ultrasonication for dissolution [1] [2]. |
| Powder Storage | -20°C for 3 years; 4°C for 2 years [1] [2] | - |
| DMSO Stock Solution Storage | -80°C for 6 months; -20°C for 1 month [1] [2] | Avoid repeated freeze-thaw cycles. |
| Aliquoting | Highly Recommended [1] | Prevents degradation from repeated freeze-thaws. |
| DMSO Quality | Use newly opened, anhydrous DMSO [1] | Hygroscopic DMSO impacts solubility. |
Here are solutions to common problems you might encounter when working with this compound solutions.
FAQ: The vial appears empty after delivery. What should I do?
FAQ: The DMSO stock solution is cloudy or has precipitate after thawing.
The diagram below outlines the recommended protocol for creating a stable this compound DMSO stock solution.
Q1: What is the evidence that FSI-TN42 does not cause significant organ toxicity?
Q2: Were there any specific findings in the liver, a common site of drug toxicity?
Q3: Does this compound affect fertility, unlike the non-specific inhibitor WIN 18,446?
Q4: What is the core metabolic effect of this compound that leads to weight loss?
For researchers looking to replicate or understand the key studies, here are the summarized methodologies and findings.
Table 1: Summary of Key Experimental Findings for this compound [1]
| Assessment Area | Experimental Method | Key Finding |
|---|---|---|
| Weight Loss Efficacy | Weekly weighing of diet-induced obese mice switched to MFD ± N42. | Significant acceleration of weight loss vs. MFD control; fat mass reduced, lean mass preserved. |
| Organ Toxicity | Histopathology on major organs; Complete Blood Count (CBC). | No significant organ toxicity identified. |
| Fertility Impact | Mating study in male mice. | No adverse effect on male fertility. |
| Mechanism of Action | Indirect calorimetry to measure energy expenditure and substrate use. | No change in overall energy expenditure; preferential use of fat as an energy source. |
| Food Intake & Activity | Direct monitoring of food consumption and activity levels. | No alteration in food intake or activity. |
Detailed Protocol: Efficacy and Safety Study in Mice This protocol can serve as a reference for your own study design [1].
Animals and Diet:
Data Collection:
Terminal Analysis (Toxicity & Tissue Collection):
The following diagrams illustrate the experimental workflow and proposed mechanism of action for this compound, generated using Graphviz per your specifications.
Diagram 1: Preclinical Toxicity & Efficacy Workflow
Diagram 2: Proposed Mechanism of this compound Action
| Feature | WIN 18,446 (Pan-ALDH1A Inhibitor) | FSI-TN42 (N42) (ALDH1A1-Specific Inhibitor) |
|---|---|---|
| Primary Target & Specificity | Inhibits ALDH1A1, ALDH1A2, and ALDH1A3 [1] [2]. Low specificity. | Potently and irreversibly inhibits ALDH1A1 with >800-fold specificity for ALDH1A1 over ALDH1A2 [3] [4]. |
| Efficacy in Weight Suppression | Effective: suppresses weight gain, reduces adiposity in DIO mice [2]. | Effective: promotes weight loss, reduces fat mass without lean mass loss in DIO mice [5] [6]. |
| Hepatic Lipidosis | Causes hepatic lipidosis (increased liver triglycerides) [3] [2]. | Does not cause hepatic lipidosis [3] [4]. |
| Impact on Fertility | Causes reversible male infertility by inhibiting spermatogenesis [1] [7]. | Does not affect male fertility [5] [6]. |
| Mechanism of Weight Loss | Alters energy metabolism; increases UCP1 in adipose tissue [2]. | Increases whole-body fat utilization; does not alter food intake or activity [5]. |
| Other Key Toxicity | Inhibits ALDH2, causing alcohol aversion [5]. | Improved specificity reduces off-target risk profile [5] [3]. |
Here are the essential methodologies for key experiments comparing the two compounds.
This study design is used to evaluate compound effects on established obesity [5].
This protocol investigates whether weight loss is driven by reduced intake or increased expenditure [5].
This method is critical for identifying hepatic lipidosis, a key differentiator between compounds [5] [2].
Q: What could cause a lack of weight loss effect in my DIO mouse model with N42? A: First, verify the diet preparation. Ensure the compound is uniformly mixed into the diet at the correct concentration (e.g., 1 g/kg diet). Confirm the stability of the compound in the diet over the feeding period. Second, check your obesity model; ensure mice have developed significant obesity (e.g., over 8 weeks on HFD) before starting treatment.
Q: How do I confirm that hepatic lipidosis is absent in my N42-treated mice? A: Rely on direct histological assessment. The absence of hepatic lipidosis with N42 is a key finding [3] [4]. Follow the histopathology protocol above. Compare your N42-treated liver sections with positive controls (e.g., from WIN 18,446-treated mice [2]) and negative controls (low-fat diet-fed mice). The scoring system will provide an objective measure.
Q: What is the best way to confirm target engagement for N42?
A: Directly measuring reduced RA levels in tissues is challenging. A robust functional proxy is to use a retinoic acid-responsive luciferase reporter cell assay (not detailed in search results but standard in the field). Alternatively, monitor the expression of well-known RA target genes (e.g., Cyp26a1, Rarb) in tissues like liver via qPCR; effective inhibition should downregulate these genes.
The diagram below illustrates the core workflow for evaluating these compounds and their distinct mechanisms.
This compound is a selective inhibitor of the enzyme ALDH1A1 (also known as RALDH1), which is involved in the synthesis of retinoic acid (RA) from vitamin A [1] [2]. Its potential for weight management stems from the observation that mice genetically lacking the Aldh1a1 gene are resistant to diet-induced obesity [1].
The table below summarizes the core findings from preclinical studies on this compound in mice [1] [2].
| Aspect | Finding in Preclinical Models |
|---|---|
| Primary Mechanism | ALDH1A1/RALDH1 enzyme inhibition; reduces retinoic acid synthesis [1] [2]. |
| Weight Effect | Promotes weight loss and reduces fat mass without decreasing lean mass [1] [2]. |
| Food Intake | Does not alter food intake or activity levels (non-appetite suppressing) [1] [2]. |
| Energy Expenditure | Maintained similar to control mice despite greater weight loss [1]. |
| Fuel Utilization | Increases preferential use of fat for energy, especially under thermoneutral or mild cold challenge [1]. |
| Fertility (Male) | Did not affect male fertility, unlike non-selective inhibitors [1] [2]. |
| Potential Application | Could be combined with current appetite-suppressing weight-loss drugs for enhanced effect [1]. |
Here is a detailed methodology for a key efficacy study on this compound in a diet-induced obesity mouse model [1].
This protocol outlines an 8-week obesity induction period followed by an 8-week treatment period.
Animals and Diets
Procedure
The following diagram illustrates the core workflow of this experimental design.
Here are solutions to potential problems you might encounter when working with this compound.
| Problem | Possible Cause | Solution / Recommendation |
|---|---|---|
| Unexpected Weight Gain in Treatment Group | Diet preparation error; incorrect drug concentration. | Verify drug concentration in diet (1 g N42 per kg diet). Ensure homogeneous mixing into the MFD. |
| No Significant Effect on Body Weight | Insufficient obesity induction; issues with diet formulation/palatability. | Confirm >8g weight gain during HFD phase. Check food intake; if low, ensure diet is fresh and palatable. |
| Significant Weight Loss in Control Groups | Underlying health issues in colony (e.g., liver defect). | Exclude mice with congenital porto-systemic shunts, which can affect metabolism and drug processing [1]. |
| High Variability in Results | Inconsistent diet mixing; genetic background. | Use congenic mouse strains (e.g., C57BL/6J). Standardize diet mixing protocol and store diet appropriately to prevent degradation. |
Q1: How does this compound's mechanism differ from current weight-loss drugs? Unlike GLP-1 agonists and most FDA-approved drugs that primarily act on appetite control in the brain, this compound does not suppress appetite or alter food intake [1]. It works by inhibiting an enzyme in retinoic acid metabolism, leading to increased fat burning without reducing lean mass. This makes it a potential candidate for combination therapy with appetite-suppressing drugs [1].
Q2: What safety data is available for this compound? In the cited study, mice treated with N42 did not show significant organ toxicity based on comprehensive histopathology of major organs (e.g., brain, lungs, liver, kidney) and complete blood counts (CBC) [1]. Furthermore, it did not cause male infertility, a known side effect of non-selective ALDH1A inhibitors [1] [2].
Q3: Can this compound be used in female mice? The primary efficacy and safety studies were conducted on male mice [1] [2]. Therefore, the effects and optimal dosing in female mice have not been established and would require further investigation.
Q1: Why is monitoring FSI-TN42 plasma concentration important? Monitoring plasma levels of N42 is crucial in preclinical and clinical development to establish its Pharmacokinetic (PK) and Pharmacodynamic (PD) profile. This involves understanding how the drug is absorbed, distributed, metabolized, and excreted (PK), and how its concentration in the body relates to its biological effects, such as weight loss and metabolic changes (PD) [1] [2].
Q2: What is the primary analytical technique used to quantify this compound? The technique used in published mouse studies is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) [2]. This method is favored for its high sensitivity and specificity in detecting and measuring small molecules like N42 in complex biological matrices such as plasma.
Q3: My analytical results show high variability. What could be the cause? Variability can arise from several sources. Using a stable isotopically labeled internal standard (SIL-IS) is a best practice that can correct for losses during sample preparation and ionization variations in the mass spectrometer. The published method for N42 used a structural analog as an internal standard, but a SIL-IS would be the gold standard for a robust assay [2]. Other factors include sample preparation consistency and instrument calibration.
Q4: Does this compound inhibit other enzymes that could cause side effects? A key advantage of N42 is its high specificity for ALDH1A1. In vitro studies show it has an 800-fold selectivity for ALDH1A1 over ALDH1A2, a related enzyme crucial for male fertility. This specificity helps it avoid the testicular toxicity seen with non-specific inhibitors like WIN 18,446. Furthermore, a pyrazole-based ALDH1A inhibitor (different from the piperazine-based N42) showed no inhibition of ALDH2, an enzyme involved in alcohol metabolism, in a mouse ethanol clearance assay, suggesting that side effects related to alcohol consumption may be avoidable with specific compounds [2] [3].
Here is a generalized experimental workflow for quantifying N42 in plasma, based on the techniques used in the search results.
This protocol summarizes the key parameters from a published mouse study that you can adapt and validate for your own matrices.
1. Sample Preparation:
2. Liquid Chromatography (LC) Conditions:
3. Mass Spectrometry (MS) Conditions:
4. Data Analysis:
The following table consolidates key quantitative information about this compound from the search results.
| Parameter | Value / Finding | Context / Notes |
|---|---|---|
| In vitro IC₅₀ for ALDH1A1 | Low nM range | Demonstrates high potency against the primary target [2] |
| Specificity (ALDH1A1 vs. ALDH1A2) | 800-fold | High selectivity reduces risk of off-target effects [2] |
| In vivo Dosing (Mice) | 1 g/kg of diet or 200 mg/kg body weight (oral) | Effective for weight suppression in diet-induced obesity models [1] [2] |
| Key Efficacy Finding | Significant acceleration of weight loss | Reduced fat mass without decreasing lean mass or food intake [1] |
| Key Safety Finding | No significant organ toxicity or male infertility observed | Differentiates from non-specific inhibitor WIN 18,446 [1] [2] |
Understanding the biological pathway of this compound helps in interpreting its effects and planning comprehensive experiments.
The diagram above illustrates how this compound produces its metabolic effects:
For a research chemical like FSI-TN42, ensuring consistency between batches is critical for reproducible experimental results. The core concepts are summarized in the table below.
| Concept | Description | Importance for this compound Research |
|---|---|---|
| Between-Batch Variability | Differences in critical quality attributes (CQAs) between different production batches of a substance [1]. | High variability can lead to irreproducible results in weight loss or metabolic studies, confounding research findings [2]. |
| Within-Batch Variability | Differences in CQAs among samples taken from the same batch [1]. | Affects the precision and reliability of dosing in animal or in vitro studies [2] [3]. |
| Critical Quality Attributes (CQAs) | Physicochemical properties defining identity, purity, and strength (e.g., molecular weight, dimer content for proteins, potency for inhibitors) [1]. | For this compound, CQAs likely include purity, chemical identity, and ALDH1A1 inhibitory potency (IC50 value) [3]. |
| Quality Control (QC) Standards | Reference materials used to monitor technical variation across sample preparation and instrument performance [4]. | Use of QC standards is essential to distinguish true biological effects from experimental artifacts introduced during analysis [4]. |
The following techniques, applicable to pharmaceutical compounds, can be used to profile batches and monitor CQAs.
| Technique | Application in Variability Assessment | Relevant CQAs Measured |
|---|---|---|
| Chromatography (e.g., SEC, UHPLC) | Separates components in a mixture to assess purity and identify impurities [1]. | Purity, monomer/aggregate content [1]. |
| Mass Spectrometry (MS) | Precisely determines molecular weight and confirms chemical identity [1]. | Molecular weight, chemical structure identity [4] [1]. |
| Spectroscopy (e.g., NMR, CD, FTIR) | Analyzes higher-order structures and functional groups [1]. | Protein conformation, structural integrity. |
| Powder Rheometry | Measures bulk powder properties like flowability and cohesion (Note: Based on general chemical analysis) [5]. | Handling and dispensing behavior. |
Here is a detailed methodology for assessing a new batch of this compound upon receipt, based on standard pharmaceutical quality assessment practices [1].
This workflow for evaluating a new batch of this compound can be visualized as follows:
Q1: My experimental results with a new batch of this compound are inconsistent with previous data. What should I do?
Q2: How should this compound be stored to maintain stability between experiments?
Q3: What is the most critical parameter to check for FSI-TN1A1 inhibitor functionality?
The table below summarizes the key findings from a diet-induced obesity mouse model study, which included preliminary safety and tissue examination [1] [2].
| Aspect | Findings in Mice |
|---|---|
| Key Efficacy | Promoted significant weight loss, reduced fat mass, preserved lean mass [1] [2]. |
| Mechanism | Acts as a selective, orally active ALDH1A1 inhibitor (IC₅₀: 23 nM); 800-fold more potent for ALDH1A1 than ALDH1A2 [3]. |
| Toxicity Screening | No significant organ toxicity observed upon histopathology of brain, lungs, liver, kidney, heart, etc. [1]. |
| Fertility Impact | Did not affect male fertility, unlike non-selective inhibitors [1]. |
| Energy Balance | Did not alter food intake or activity levels; increased fat utilization for energy [1]. |
Since specific tissue distribution data for FSI-TN42 is not published, you would need to conduct these experiments. The general workflow involves:
Q: What is the major advantage of this compound over other ALDH1A inhibitors like WIN 18,446? A: The key advantage is its selectivity. This compound is highly specific for ALDH1A1, which is linked to resistance to diet-induced obesity. In contrast, WIN 18,446 is a pan-inhibitor that also potently inhibits ALDH1A2, leading to a reversible block in spermatogenesis and male infertility. This compound did not affect male fertility in studies [1].
Q: Which tissues should be prioritized for analysis in a tissue distribution study? A: Based on the known metabolic effects and safety profile, high-priority tissues should include:
Q: The search result from TargetMol calls this compound an "ALDH1A1 and ALDH1A2 inhibitor." Is this accurate? A: This appears to be a discrepancy. The primary research article and the MedChemExpress datasheet specifically describe this compound as a highly selective ALDH1A1 inhibitor, with 800-fold greater potency for ALDH1A1 over ALDH1A2 [1] [3]. The description on TargetMol might be incomplete or a misclassification, and the peer-reviewed study should be considered more authoritative.
This guide consolidates available information on the ALDH1A1 inhibitor this compound (N42) for research use.
FAQ: What is this compound and what is its primary mechanism of action? this compound is a selective, orally active, and irreversible inhibitor of the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme, which is a major enzyme responsible for retinoic acid (RA) biosynthesis [1]. Its inhibition is linked to weight loss and metabolic effects in preclinical models [2].
FAQ: How should I prepare and store this compound? The following information is based on supplier specifications and the published study [1] [2].
Storage:
Solubility and Stock Solution Preparation: | Aspect | Specification | | :--- | :--- | | Solubility in DMSO | 200 mg/mL (406.14 mM) [1] | | Recommended Stock Concentration | 50 mg/mL [2] (in DMSO, requires ultrasonic treatment) | | In Vivo Administration | Formulated into diet at 1 g/kg of diet [2] |
The following methodology is adapted from the key efficacy study [2] [3].
FAQ: What is the established protocol for a diet-induced obesity study in mice? Study Title: Efficacy and Safety of N42 in a Diet-Induced Mouse Model of Obesity [2] [3]
1. Animal Model and Diet Induction:
2. Treatment Phase:
3. Data Collection (Weekly):
4. Endpoint Analyses:
The following diagram illustrates the core experimental workflow:
FAQ: We are not observing the expected weight loss in our mouse model. What could be the reason?
FAQ: What safety data is available for this compound? In the cited study, mice treated with this compound showed:
The table below summarizes critical quantitative findings from the preclinical study [2] [3].
| Parameter | Result / Value | Notes / Context |
|---|---|---|
| IC₅₀ for ALDH1A1 | 23 nM | Demonstrates high potency [1] |
| Selectivity (vs. ALDH1A2) | 800-fold | Highly specific for ALDH1A1 over ALDH1A2 (IC₅₀ >18,000 nM) [1] |
| In Vivo Dose | 1 g/kg diet | Effective dose in diet-induced obesity mouse model [2] |
| Weight Loss | Significant acceleration | vs. MFD-only control, without lean mass reduction [2] |
| Energy Expenditure | Unchanged | Despite greater weight loss [2] |
| Metabolic Phenotype | Preferential fat utilization | Especially postprandially or under mild cold challenge [2] |
Please be aware of the following limitations in the currently available public data:
The table below summarizes the key findings from long-term administration studies in diet-induced obese male C57BL/6J mice.
| Aspect | Key Findings from Long-Term Studies (8-Week Administration) [1] |
|---|---|
| Weight & Body Composition | Accelerated weight loss; reduced fat mass without loss of lean mass. |
| Food Intake & Activity | No significant changes observed; weight loss not driven by reduced appetite. |
| Energy Metabolism | Maintained energy expenditure despite weight loss; promoted preferential use of fat for energy, especially postprandially and under thermal challenge. |
| Glucose Metabolism | Fasting glucose and oral glucose tolerance tests were performed; detailed results were part of the study's comprehensive metabolic analysis. |
| Organ Toxicity | No significant organ toxicity found upon comprehensive histopathology of brain, lungs, liver, kidney, etc. |
| Hepatic Lipidosis | Did not cause the increased liver fat (hepatic lipidosis) that was observed with the non-specific inhibitor WIN 18,446. |
| Male Fertility | No adverse effects on male fertility in mating studies. |
Here are the detailed methodologies for core experiments you can reference.
The following diagrams illustrate the experimental workflow and proposed mechanism based on the research.
This diagram outlines the timeline and key procedures from the 8-week mouse study [1].
This diagram summarizes the proposed mechanism of action of this compound and its downstream metabolic effects, as revealed in the studies [1] [2].
Q1: If N42 works without reducing appetite, how does it cause weight loss? The research indicates that the weight loss is likely driven by increased energy expenditure and a shift in fuel preference. The body becomes more efficient at burning fat, particularly after meals and under thermal stress, without a reduction in overall caloric intake [1].
Q2: What are the critical advantages of N42 over a non-specific ALDH1A inhibitor like WIN 18,446? N42's key advantages are its specificity and improved safety profile:
Q3: What is a key histological check to confirm the safety of N42 in the liver? You should perform a histopathological examination of liver sections stained with H&E, specifically looking for and scoring the degree of cytoplasmic vacuolation of hepatocytes, which is a marker of liver lipidosis. The studies found N42 did not increase this score [1].
The table below summarizes the core differences between these two compounds based on the latest research.
| Feature | WIN18446 | FSI-TN42 (N42) |
|---|---|---|
| Inhibitor Type | Pan-ALDH1A enzyme inhibitor [1] [2] | ALDH1A1-specific inhibitor [1] [3] [2] |
| Specificity | Inhibits ALDH1A1, ALDH1A2, and ALDH1A3; also inhibits ALDH2 [3] | ~800-fold specificity for ALDH1A1 over ALDH1A2 [1] [2] |
| Efficacy: Weight Suppression | Suppresses weight gain and reduces visceral adiposity in mice fed a High-Fat Diet (HFD) [1] [2] | Suppresses weight gain in HFD-fed mice and accelerates weight loss in obese mice switched to a Moderate-Fat Diet [1] [3] |
| Key Metabolic Effects | Increases energy expenditure [3] | Reduces fat mass without decreasing lean mass; promotes preferential use of fat for energy, especially postprandially [3] |
| Safety Profile: Liver | Causes increased hepatic lipidosis (fatty liver) [1] [2] | No hepatic lipidosis observed [1] [3] [2] |
| Safety Profile: Fertility | Causes reversible male infertility by inhibiting spermatogenesis [1] [2] [4] | Does not affect male fertility [3] |
| Primary Drawbacks | Hepatic toxicity and male infertility limit therapeutic potential for obesity [1] [2] | No significant organ toxicity reported in studies [3] |
The data comes primarily from diet-induced obesity models in C57BL/6J male mice. The following diagram outlines the core workflow used to evaluate the efficacy of this compound.
In these studies, mice were first made obese with a High-Fat Diet (HFD) for 8 weeks. They were then switched to a Moderate-Fat Diet (MFD) containing either WIN18446 (1 g/kg diet) or this compound (1 g/kg diet) for 5 to 8 weeks. Body weight was tracked weekly, and glucose tolerance tests were performed. Terminal analyses included examining fat mass, lean mass, liver health (histopathology), and male reproductive tissue [1] [3] [2].
Both compounds aim to treat obesity by modulating retinoic acid (RA) levels, but their different enzyme targets explain their contrasting safety profiles. The diagram below illustrates the pathway and where each inhibitor acts.
This pathway shows that Retinoic Acid (RA) is a crucial signaling molecule derived from Vitamin A. The synthesis of RA from retinal is catalyzed by enzymes ALDH1A1, ALDH1A2, and ALDH1A3 [1] [3] [2].
Future research will likely focus on combining ALDH1A1-specific inhibitors like this compound with other weight-loss drugs (e.g., GLP-1 agonists) to achieve synergistic effects [3].
| Feature | FSI-TN42 (N42) | WIN18446 |
|---|---|---|
| Enzyme Target Specificity | Specific, irreversible ALDH1A1 inhibitor (800-fold selectivity over ALDH1A2) [1] | Pan-ALDH inhibitor (irreversibly inhibits ALDH1A1, ALDH1A2, and others) [1] [2] [3] |
| Effect on Weight | Suppresses weight gain and reduces visceral adiposity [1]. Promotes weight loss in obese mice [4]. | Suppresses weight gain and reduces adiposity [1] [2]. |
| Hepatic Lipidosis | Not observed. No significant liver toxicity was reported [1] [4]. | Observed. Causes hepatic lipidosis (vacoulation of hepatocytes) [1]. |
| Male Fertility | No effect. Does not affect male fertility [4]. | Reversibly inhibits spermatogenesis, causing male infertility [1] [2] [3]. |
| Key Differentiator | Targeted action on ALDH1A1 allows for weight control without off-target effects on liver or testes [1]. | Non-specific inhibition disrupts retinoic acid synthesis in multiple tissues, leading to side effects [1] [2]. |
The data in the table above is primarily derived from studies on C57BL/6J male mice fed a high-fat diet (HFD). Here are the key experimental details:
This compound (N42) Studies [1] [4]
The different safety profiles of these two compounds are directly linked to their specificity in inhibiting enzymes crucial for retinoic acid (RA) synthesis. The following diagram illustrates the key mechanistic differences.
As the diagram shows:
This compound is an experimental drug characterized as a potent and specific inhibitor of the ALDH1A1 enzyme, which is involved in the biosynthesis of retinoic acid (RA) from vitamin A [1] [2] [3]. Its development is based on the observation that mice genetically lacking the ALDH1A1 enzyme are resistant to diet-induced obesity.
The table below summarizes key findings from a pre-clinical study in diet-induced obese mice, comparing this compound with a non-specific ALDH1A inhibitor, WIN 18,446 [1] [2] [3].
| Feature | This compound (N42) | WIN 18,446 | Moderate Fat Diet (MFD) Control |
|---|---|---|---|
| Target Specificity | ALDH1A1-specific inhibitor [2] | Pan-ALDH1A inhibitor (also inhibits ALDH1A2 and ALDH2) [2] | - |
| Weight Loss | Significantly accelerated weight loss vs. control [1] | Promoted weight loss [1] | Baseline weight loss |
| Fat/Lean Mass | Reduced fat mass without decreasing lean mass [1] | Data not provided in results | Data not provided in results |
| Appetite (Food Intake) | No alteration [1] | Data not provided in results | Baseline |
| Energy Expenditure | Similar level to MFD-only mice [1] | Data not provided in results | Baseline |
| Fuel Preference | Preferentially used fat postprandially [1] | Data not provided in results | Baseline |
| Male Fertility | No adverse effect [1] | Reversibly blocks spermatogenesis [2] | Baseline |
| Alcohol Aversion | Not expected (ALDH2 not inhibited) | Causes alcohol aversion [2] | - |
| Organ Toxicity | No significant organ toxicity observed [1] | Data not provided in results | Baseline |
The following methodologies are derived from the identified study [2] [3], which provides a basis for validating the effects of retinoic acid pathway manipulation.
1. Animal Model and Diet-Induced Obesity
2. Primary Efficacy and Safety Measurements
3. Energy Balance and Metabolic Analysis
The following diagram illustrates the retinoic acid biosynthesis pathway and the specific site of inhibition for this compound, based on the study's described mechanism of action [2].
The table below summarizes the profile of this compound based on existing rodent studies and contrasts it with the general mechanisms of approved drug classes.
| Feature | This compound (ALDH1A1 Inhibitor) | GLP-1 Receptor Agonists (e.g., Semaglutide) | Orlistat |
|---|---|---|---|
| Mechanism of Action | Inhibits retinaldehyde dehydrogenase 1 (ALDH1A1), reducing retinoic acid synthesis and promoting fat utilization [1] [2]. | Mimics GLP-1 hormone to slow gastric emptying, reduce appetite, and increase insulin secretion [3]. | Inhibits gastrointestinal lipases, preventing dietary fat absorption [3]. |
| Primary Effect | Reduces fat mass without loss of lean mass; increases postprandial fat oxidation [1]. | Reduces appetite and caloric intake; leads to significant weight loss [3]. | Reduces fat absorption; leads to modest weight loss [3]. |
| Impact on Appetite | No change in food intake observed in mice [1]. | Significantly suppresses appetite [3]. | Not primarily an appetite suppressant. |
| Reported Efficacy | Accelerated weight loss in diet-induced obese mice switched to a moderate-fat diet [1]. | Average weight loss of ~15% with Semaglutide [3]. | Produces more modest weight loss than newer agents [3]. |
| Stage of Development | Pre-clinical (animal studies) [1] [2]. | FDA-approved, widely used in clinics [3]. | FDA-approved, available by prescription and over-the-counter [3]. |
For research professionals, the methodology from the key study provides a template for evaluating this compound [1].
The non-appetite-suppressing mechanism of this compound suggests strong potential for use in combination therapy, which is explicitly noted as a goal for future research [1].
The diagram below illustrates the key experimental workflow used to evaluate this compound's efficacy, summarizing the protocol described above [1].
This diagram illustrates the core mechanism of action of this compound and its proposed differentiation from other drug classes.
This compound represents a novel approach targeting energy expenditure and substrate use rather than appetite. Its unique mechanism makes it a compelling candidate for combination therapies, potentially offering a solution to overcome treatment plateaus and reduce side effects associated with high doses of single-agent therapies [1].
It is important to note that this data has not been established in humans. Furthermore, the search results indicate that research is focused on its standalone efficacy and safety profile first, with combination studies being a defined goal for the future [1].
The following table summarizes the key quantitative data on FSI-TN42's inhibitory profile, based on in vitro enzyme assays.
| Inhibitor Name | Target | IC50 (ALDH1A1) | Selectivity (vs. ALDH1A2) | Binding Mechanism | Key Differentiating Features |
|---|---|---|---|---|---|
| This compound (N42) | ALDH1A1 | 23 nM [1] | ~800-fold (IC50 for ALDH1A2 = ~18 µM) [2] [1] [3] | Irreversible [2] | High specificity for ALDH1A1; avoids male infertility and hepatic lipidosis side effects associated with pan-ALDH1A inhibitors [2]. |
| WIN 18,446 | Pan-ALDH1A | Not Fully Quantified | Non-selective (inhibits ALDH1A1, ALDH1A2, and ALDH2) [2] | Presumed Irreversible | A pan-ALDH1A inhibitor; causes reversible male infertility and increased hepatic lipidosis, making it unsuitable for obesity treatment [2]. |
| Disulfiram | ALDH1A1 & ALDH2 | 0.13 µM (ALDH1A1), 3.4 µM (ALDH2) [3] | Non-selective | Irreversible | A non-selective inhibitor; also inhibits USP2 and USP21 [3]. |
| CM10 | ALDH1A1 | Not Fully Quantified in Results | Selective (mentioned as an ALDH1A1 inhibitor) [4] | Information Not Specified | Cited in a study for enhancing the efficacy of KRAS-targeted cancer therapies by inhibiting ferroptosis [4]. |
The key experiments validating this compound's potency and efficacy are outlined below.
The diagram below illustrates the proposed mechanism by which this compound inhibits ALDH1A1 and its subsequent metabolic effects, particularly in the context of obesity.
This mechanism is central to the proposed therapeutic application for obesity. It's worth noting that ALDH1A1 is also investigated in other fields, particularly in oncology, where its inhibition is being explored to overcome drug resistance in KRAS-mutant cancers and to target cancer stem cells [4] [5].
The data demonstrates that this compound is a highly potent and selective tool for probing ALDH1A1 function. Its clear superiority over older, non-selective inhibitors like WIN 18,446 and Disulfiram makes it a critical reagent for validating ALDH1A1 as a therapeutic target without the confounding effects of inhibiting other ALDH isoforms.
For your comparison guides, you may want to consider the following: